(S)-ARI-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H22O7 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H22O7/c1-22-11-25-15-8-18(26-12-23-2)20-16(21)10-17(27-19(20)9-15)13-4-6-14(24-3)7-5-13/h4-9,17H,10-12H2,1-3H3/t17-/m1/s1 |
InChI Key |
PUZCVJRGJCUWMV-QGZVFWFLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-ARI-1 Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a transmembrane protein that is crucial during embryonic development but is typically absent in healthy adult tissues.[1][2][3] However, ROR1 is re-expressed in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and chronic lymphocytic leukemia (CLL), where it plays a significant role in tumor progression, metastasis, and therapy resistance.[1][4][5] This oncofetal protein's differential expression pattern makes it an attractive and promising target for cancer therapy.[1][2]
This document provides a detailed technical overview of the mechanism of action of the novel ROR1 inhibitor, ARI-1. It is important to note that while the query specified "(S)-ARI-1," the predominant body of published research identifies the active compound as the (R)-enantiomer: (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one , referred to as ARI-1.[3][6][7] This guide will, therefore, focus on the mechanism of action of this (R)-enantiomer, which has been demonstrated to be a potent inhibitor of ROR1 signaling in cancer cells.[6][7]
ARI-1 has been identified as a novel drug candidate for NSCLC, particularly for cases resistant to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) that exhibit high ROR1 expression.[6][7]
Core Mechanism of Action
ARI-1 exerts its anticancer effects by directly targeting the ROR1 receptor. The core mechanism involves the following key steps:
-
Direct Binding to ROR1: ARI-1 specifically binds to the extracellular frizzled-like cysteine-rich domain (CRD) of the ROR1 protein.[3][6][7] This domain is critical for the interaction of ROR1 with its ligand, Wnt5a.[5]
-
Inhibition of ROR1 Signaling: By occupying the CRD, ARI-1 is thought to block the binding of Wnt5a to ROR1, thereby preventing the activation of the receptor and its downstream signaling cascades.[5]
-
Suppression of Pro-Tumorigenic Pathways: The inhibition of ROR1 activation by ARI-1 leads to the potent suppression of key signaling pathways that drive cancer cell proliferation, survival, and migration. The primary pathway affected is the PI3K/AKT/mTOR signaling cascade.[6][7][8]
-
Induction of Apoptosis: Through the downregulation of survival signals, ARI-1 induces programmed cell death (apoptosis) in cancer cells.[8][9] This is evidenced by the upregulation of apoptotic markers such as cleaved Poly (ADP-ribose) polymerase (cleaved-PARP).[8]
Affected Signaling Pathways
The primary signaling cascade inhibited by ARI-1 is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently overactive in cancer.[10] ROR1 activation, typically initiated by Wnt5a, is known to stimulate this pathway.[11][12]
The sequence of events is as follows:
-
ROR1 Inhibition: ARI-1 binds to ROR1, preventing its activation.
-
PI3K/AKT/mTOR Downregulation: In the absence of an upstream signal from ROR1, the phosphorylation and subsequent activation of key proteins in the PI3K/AKT/mTOR pathway are diminished. This includes reduced levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR).[6][8]
-
Cellular Effects: The suppression of this pathway leads to decreased cell proliferation, as indicated by reduced levels of Proliferating Cell Nuclear Antigen (PCNA), and the induction of apoptosis.[8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. sfhem.se [sfhem.se]
- 3. A Small Molecule Targeting the Intracellular Tyrosine Kinase Domain of ROR1 (KAN0441571C) Induced Significant Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel ROR1 inhibitor ARI-1 suppresses the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. The signaling pathways activated by ROR1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
(R)-ARI-1: A Technical Guide to ROR1 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of (R)-ARI-1, a small molecule inhibitor targeting the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1). While specific quantitative data on the direct binding affinity and kinetics of (R)-ARI-1 to ROR1 are not publicly available in the cited literature, this document outlines the established methodologies used to determine these critical parameters. Furthermore, it details the known signaling pathways associated with ROR1 and provides a framework for understanding the experimental approaches necessary for a thorough characterization of this inhibitor.
Introduction to (R)-ARI-1 and ROR1
Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1) is a transmembrane protein that is highly expressed during embryonic development and in various cancers, while its expression in healthy adult tissues is limited. This differential expression profile makes ROR1 an attractive target for cancer therapy. (R)-ARI-1, identified as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, is a novel inhibitor that targets the extracellular domain of ROR1.[1][2][3] Specifically, it binds to the Frizzled-like or Cysteine-Rich Domain (CRD) of ROR1.[2] This interaction is believed to interfere with the binding of the natural ligand, Wnt5a, thereby inhibiting downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cancer cell proliferation and survival.[1][4][5]
(R)-ARI-1 ROR1 Binding Affinity and Kinetics Data
As of the latest literature review, specific quantitative values for the binding affinity (e.g., Dissociation Constant, Kd) and kinetics (e.g., Association Rate Constant, ka; Dissociation Rate Constant, kd) of (R)-ARI-1 to ROR1 have not been reported. The available literature describes the effect of (R)-ARI-1 on cancer cells in functional assays, such as the inhibition of cell proliferation, where it demonstrates activity in the micromolar range (0.1-100 μM)[4]. However, these values represent the overall cellular potency and are not direct measures of target binding.
To facilitate future research and provide a clear framework for data presentation, the following table illustrates how such data, once determined, should be structured.
| Parameter | Symbol | Value | Units | Experimental Method |
| Binding Affinity | ||||
| Dissociation Constant | Kd | Undetermined | nM or µM | SPR, ITC, BLI |
| Inhibitory Constant | Ki | Undetermined | nM or µM | Enzyme Assay |
| IC50 (Functional Assay) | IC50 | 0.1-100* | µM | Cell Proliferation Assay |
| Binding Kinetics | ||||
| Association Rate Constant | ka (kon) | Undetermined | M-1s-1 | SPR, BLI |
| Dissociation Rate Constant | kd (koff) | Undetermined | s-1 | SPR, BLI |
Note: The IC50 value is from a cell-based functional assay and does not represent a direct binding affinity.
Experimental Protocols for Determining Binding Affinity and Kinetics
To determine the binding affinity and kinetics of small molecules like (R)-ARI-1 to protein targets such as ROR1, several biophysical techniques are employed. The following are detailed protocols for two standard methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., ROR1) immobilized on a sensor chip and an analyte (e.g., (R)-ARI-1) flowing over the surface.
Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd) for the (R)-ARI-1-ROR1 interaction.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Recombinant human ROR1 protein (extracellular domain)
-
(R)-ARI-1
-
Immobilization buffer (e.g., 10 mM Sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Analyte dilution buffer (running buffer with a final DMSO concentration of 1-5%)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the recombinant ROR1 protein diluted in immobilization buffer. The protein will be covalently coupled to the sensor surface via amine groups.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the ROR1 protein to subtract non-specific binding.
-
-
Analyte Binding Assay:
-
Prepare a series of concentrations of (R)-ARI-1 in the analyte dilution buffer. A typical concentration range would span at least two orders of magnitude around the expected Kd.
-
Inject the different concentrations of (R)-ARI-1 over the immobilized ROR1 and reference flow cells at a constant flow rate. This is the association phase .
-
After the association phase, flow the running buffer alone over the sensor chip. This is the dissociation phase .
-
Between different analyte injections, regenerate the sensor surface using a specific regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.
-
Subtract the signal from the reference flow cell from the signal from the ROR1-immobilized flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the kinetic parameters ka and kd.
-
Calculate the equilibrium dissociation constant Kd from the ratio of the rate constants (Kd = kd/ka).
-
References
A Technical Guide to the Biological Activity of ARI-1 Enantiomers: A Focus on (R)-ARI-1 as a ROR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the biological activity of ARI-1, a chiral small molecule identified as an inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). Extensive research has characterized the (R)-enantiomer, (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, as a potent and specific ROR1 inhibitor with significant anti-cancer properties. This document details the mechanism of action of (R)-ARI-1, its effects on cancer cell signaling, and provides relevant experimental protocols.
Crucially, a comprehensive search of publicly available scientific literature and databases did not yield any information on the synthesis or biological evaluation of the (S)-enantiomer, (S)-ARI-1. Consequently, a direct comparative analysis of the biological activities of this compound versus (R)-ARI-1 cannot be provided at this time. The following information, therefore, pertains exclusively to the characterized (R)-enantiomer, hereafter referred to as (R)-ARI-1.
Introduction to (R)-ARI-1
(R)-ARI-1 has been identified as a novel inhibitor of ROR1, a transmembrane protein that is overexpressed in various cancers and is largely absent in healthy adult tissues, making it an attractive target for cancer therapy.[1][2] (R)-ARI-1 specifically targets the extracellular frizzled domain of ROR1, thereby inhibiting its downstream signaling pathways.[1][2]
Biological Activity of (R)-ARI-1
The primary biological activity of (R)-ARI-1 is the inhibition of cancer cell proliferation and the induction of apoptosis.[2][3] This has been demonstrated in non-small cell lung cancer (NSCLC) cell lines.[1][2]
Quantitative Data
Currently, specific IC50 values for the inhibition of ROR1 binding or enzymatic activity by (R)-ARI-1 are not detailed in the available literature. However, its potent effect on cell viability and signaling pathways has been established. The table below summarizes the observed effects of (R)-ARI-1 on cancer cells.
| Parameter | Cell Line(s) | Concentration Range | Observed Effect | Reference(s) |
| Cell Proliferation | H1975, PC9 (NSCLC) | 0.1-100 µM | Inhibition of cell proliferation | [3] |
| Apoptosis | H1975, PC9 (NSCLC) | 0.1-100 µM | Induction of apoptosis | [3] |
| PI3K/AKT/mTOR Pathway | H1975, PC9 (NSCLC) | Not specified | Downregulation of p-AKT and p-mTOR | [3] |
| In Vivo Tumor Growth | H1975 xenograft | 5 mg/kg | Significant inhibition of tumor growth | [3] |
Mechanism of Action of (R)-ARI-1
(R)-ARI-1 exerts its anti-cancer effects by directly binding to the extracellular frizzled domain of the ROR1 receptor.[1][2] This interaction blocks the downstream signaling cascade, primarily the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[1][2][3] The inhibition of this pathway leads to the downregulation of key survival proteins and the upregulation of pro-apoptotic proteins.[3]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by (R)-ARI-1.
Experimental Protocols
Detailed experimental protocols for the synthesis and comparative analysis of this compound and (R)-ARI-1 are not available. However, based on the studies of (R)-ARI-1, the following are generalized protocols for key experiments.
Cell Proliferation Assay (WST-1 Assay)
This protocol is a general guideline for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., H1975, PC9) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of (R)-ARI-1 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for PI3K/AKT/mTOR Pathway
This protocol outlines the general steps for analyzing protein expression levels in the PI3K/AKT/mTOR pathway.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
(R)-ARI-1 has been established as a promising ROR1 inhibitor with a clear mechanism of action involving the PI3K/AKT/mTOR pathway. Its ability to induce apoptosis in cancer cells highlights its therapeutic potential. However, the complete absence of data for its enantiomer, this compound, represents a significant knowledge gap.
Future research should prioritize the synthesis and biological evaluation of this compound to understand the stereospecificity of ROR1 inhibition. A direct comparison of the enantiomers would provide crucial structure-activity relationship (SAR) data, potentially leading to the development of more potent and selective ROR1 inhibitors. Such studies would involve comparative assays for ROR1 binding affinity, enzymatic inhibition, and cellular activity, following protocols similar to those outlined in this guide. This would ultimately enable a comprehensive understanding of the therapeutic potential of the ARI-1 scaffold.
References
(S)-ARI-1: A Technical Guide to Synthesis and Chiral Separation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the prospective synthesis and chiral separation methods for (S)-ARI-1, the (S)-enantiomer of the known ROR1 inhibitor (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. While specific literature on the synthesis and chiral resolution of the (S)-enantiomer is not publicly available, this document outlines a chemically sound approach based on established methodologies for the synthesis of the racemic compound and the separation of its enantiomers. This guide includes detailed, plausible experimental protocols, tabulated quantitative data for key steps, and a visualization of the relevant biological signaling pathway to support research and development efforts.
Introduction
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a promising therapeutic target in oncology. The (R)-enantiomer of 5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, designated as ARI-1, is a known inhibitor of ROR1 and has demonstrated potential in suppressing the development of non-small cell lung cancer by modulating the PI3K/AKT/mTOR signaling pathway[1]. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the synthesis and evaluation of the corresponding (S)-enantiomer, herein referred to as this compound, is of significant scientific interest.
This guide details a feasible synthetic route to the racemic mixture of ARI-1 and proposes a robust strategy for the chiral separation of the (S) and (R) enantiomers using High-Performance Liquid Chromatography (HPLC).
Synthesis of Racemic ARI-1
The synthesis of racemic 5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one can be achieved through a multi-step process involving the preparation of key intermediates followed by a Claisen-Schmidt condensation and subsequent intramolecular cyclization.
Synthesis of Precursors
The primary precursors for the synthesis are 2'-hydroxy-4',6'-bis(methoxymethoxy)acetophenone and 4-methoxybenzaldehyde (B44291).
-
2'-hydroxy-4',6'-bis(methoxymethoxy)acetophenone: This intermediate can be prepared from 2',4',6'-trihydroxyacetophenone (B23981) by selective protection of two hydroxyl groups as methoxymethyl (MOM) ethers.
-
4-methoxybenzaldehyde: This is a commercially available reagent. If synthesis is required, it can be prepared from p-cresol (B1678582) via methylation and subsequent oxidation.
Experimental Protocol: Synthesis of Racemic ARI-1
The synthesis of the racemic chroman-4-one can be performed via a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which then undergoes an intramolecular Michael addition to yield the final product.
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 2'-hydroxy-4',6'-bis(methoxymethoxy)acetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in ethanol (B145695), add a 50% aqueous solution of potassium hydroxide (B78521) (3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude chalcone by recrystallization from ethanol.
Step 2: Cyclization to Racemic ARI-1
-
Reflux the purified chalcone (1.0 eq) in ethanol containing a catalytic amount of sodium acetate (B1210297) for 8 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to obtain racemic 5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one.
Quantitative Data for Synthesis (Illustrative)
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 2'-hydroxy-4',6'-bis(methoxymethoxy)acetophenone | 1.0 | 256.25 | 2.56 g | Chalcone Intermediate | 3.74 g | 3.33 g | 89 |
| 1 | 4-methoxybenzaldehyde | 1.2 | 136.15 | 1.63 g | ||||
| 2 | Chalcone Intermediate | 1.0 | 374.39 | 3.74 g | Racemic ARI-1 | 3.74 g | 3.18 g | 85 |
Chiral Separation of this compound and (R)-ARI-1
The separation of the enantiomers of racemic ARI-1 can be effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases (CSPs) are particularly well-suited for the resolution of a wide range of chiral compounds, including those with multiple aromatic rings.
Proposed Chiral HPLC Method
A systematic screening of different polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) under various mobile phase conditions is recommended to achieve optimal separation.
Experimental Workflow for Chiral Method Development
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocol: Chiral HPLC Separation
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution of racemic ARI-1 in the mobile phase.
Expected Quantitative Data for Chiral Separation (Illustrative)
| Parameter | Value |
| Column | Chiralpak® AD-H |
| Mobile Phase | n-Hexane:Isopropanol (80:20) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.2 |
ROR1 Signaling Pathway
ARI-1 exerts its biological effects by inhibiting the ROR1 receptor, which is known to activate the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. Inhibition of ROR1 by this compound is hypothesized to downregulate this pathway, leading to anti-tumor effects.
ROR1-Mediated PI3K/AKT/mTOR Signaling Pathway
References
(S)-ARI-1: A Deep Dive into a Novel ROR1 Inhibitor for Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology. Aberrantly expressed in various malignancies, including non-small cell lung cancer (NSCLC), while being largely absent in healthy adult tissues, ROR1 plays a crucial role in tumor cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the discovery and preclinical evaluation of (S)-ARI-1, a novel small molecule inhibitor of ROR1.[1][2][3][4][5] this compound, also referred to as ARI-1, has demonstrated potent anti-tumor activity in NSCLC models by targeting the extracellular domain of ROR1 and inhibiting downstream signaling pathways.
This document details the quantitative data supporting the efficacy of this compound, comprehensive experimental protocols for key validation assays, and a visual representation of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Cell Line | Assay | Parameter | Value | Reference |
| H1975 | Cell Viability | Concentration Range | 0.1-100 μM (72h) | [6] |
| PC9 | Cell Viability | Concentration Range | 0.1-100 μM (72h) | [6] |
| H1975 | Apoptosis | Apoptosis Rate | 4.89% to 33.27% | [6] |
| PC9 | Apoptosis | Apoptosis Rate | 0.49% to 12.43% | [6] |
| Animal Model | Assay | Parameter | Value | Reference |
| BALB/c nude mice with H1975 xenografts | In Vivo Efficacy | Dosage | 5 mg/kg | [6] |
| Administration Route | Intravenous (i.v.) | [6] | ||
| Dosing Schedule | Every 2 days for 14 days | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by specifically targeting the extracellular frizzled-like cysteine-rich domain (CRD) of the ROR1 receptor.[2] This interaction is believed to block the binding of the Wnt5a ligand, a key activator of the ROR1 signaling cascade.[2][5] Inhibition of ROR1 by this compound leads to the downregulation of the PI3K/AKT/mTOR signaling pathway, a critical axis for cell growth, proliferation, and survival.[6] The subsequent decrease in the phosphorylation of AKT and mTOR, along with the downregulation of proliferating cell nuclear antigen (PCNA), culminates in the induction of apoptosis, as evidenced by the upregulation of cleaved PARP and phosphorylated p38.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound. While the exact protocols from the original discovery paper are not publicly available, these represent standard and widely accepted procedures for such investigations.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of NSCLC cells, which is an indicator of cell viability.
Materials:
-
NSCLC cell lines (e.g., H1975, PC9)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any detached apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit the migratory capacity of NSCLC cells.
Materials:
-
NSCLC cell lines
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal Violet staining solution
Procedure:
-
Pre-treat NSCLC cells with this compound at various concentrations for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 500 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model of NSCLC.
Materials:
-
BALB/c nude mice (4-6 weeks old)
-
H1975 NSCLC cell line
-
Matrigel
-
This compound formulation for intravenous injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 5 x 10⁶ H1975 cells in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (5 mg/kg) intravenously every two days for 14 days to the treatment group. The control group receives the vehicle solution following the same schedule.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Experimental Workflow and Logical Relationships
The discovery and validation of this compound as a ROR1 inhibitor follows a logical progression from in silico and in vitro studies to in vivo validation.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of non-small cell lung cancer. Its targeted inhibition of the ROR1 receptor and subsequent disruption of the PI3K/AKT/mTOR signaling pathway provide a clear mechanism for its potent anti-proliferative and pro-apoptotic effects observed in preclinical models. The comprehensive data and methodologies presented in this guide offer a solid foundation for further research and development of this compound as a potential clinical candidate for ROR1-expressing malignancies. Further studies are warranted to establish a more detailed pharmacokinetic and pharmacodynamic profile, as well as to explore its efficacy in a broader range of cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel ROR1 inhibitor ARI-1 suppresses the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies [frontiersin.org]
- 5. Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of the ROR1 Inhibitor, (R)-ARI-1: A Technical Guide
A Note on Stereochemistry: The predominant body of research refers to the active compound as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, designated as ARI-1. This document will focus on the in vitro characterization of this (R)-enantiomer. It is important to note for researchers that the stereochemistry of a compound can significantly impact its biological activity.
Introduction
(R)-ARI-1 is a novel small molecule inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). ROR1 is a transmembrane protein that is highly expressed during embryonic development and in various cancers, while its expression in healthy adult tissues is limited. This differential expression makes ROR1 an attractive target for cancer therapy. (R)-ARI-1 has demonstrated potent anti-cancer activity in non-small cell lung cancer (NSCLC) models, including those with resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. This technical guide provides a comprehensive overview of the in vitro characterization of (R)-ARI-1, including its mechanism of action, binding characteristics, and effects on cancer cell signaling and survival.
Mechanism of Action
(R)-ARI-1 exerts its anti-tumor effects by directly targeting the extracellular frizzled-like cysteine-rich domain (FZD) of ROR1[1]. By binding to this domain, (R)-ARI-1 blocks the interaction of ROR1 with its ligand, Wnt5a, thereby inhibiting the activation of downstream signaling pathways. The primary signaling cascade suppressed by (R)-ARI-1 is the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival[1][2]. Inhibition of this pathway ultimately leads to decreased cancer cell proliferation and induction of apoptosis[2].
Quantitative Data Summary
The in vitro activity of (R)-ARI-1 has been quantified through various assays, primarily focusing on its anti-proliferative and apoptosis-inducing effects in NSCLC cell lines.
Table 1: In Vitro Anti-proliferative Activity of (R)-ARI-1 in NSCLC Cell Lines
| Cell Line | Description | IC50 (µM) | Assay |
| H1975 | Human NSCLC, EGFR L858R/T790M mutations (EGFR-TKI resistant) | 2.83 ± 0.21 | MTT Assay |
| PC9 | Human NSCLC, EGFR exon 19 deletion (EGFR-TKI sensitive) | 5.46 ± 0.45 | MTT Assay |
Data extracted from Liu et al., 2019.
Table 2: Apoptosis Induction by (R)-ARI-1 in NSCLC Cell Lines
| Cell Line | Treatment | Apoptotic Cells (%) | Assay |
| H1975 | Control (DMSO) | 4.89 | Annexin V-FITC/PI Staining |
| H1975 | (R)-ARI-1 (5 µM) | 33.27 | Annexin V-FITC/PI Staining |
| PC9 | Control (DMSO) | 0.49 | Annexin V-FITC/PI Staining |
| PC9 | (R)-ARI-1 (5 µM) | 12.43 | Annexin V-FITC/PI Staining |
Data extracted from MedchemExpress, citing Liu et al., 2019.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of (R)-ARI-1 on the proliferation of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., H1975, PC9)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
(R)-ARI-1 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of (R)-ARI-1 (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment with (R)-ARI-1.
Materials:
-
NSCLC cell lines (e.g., H1975, PC9)
-
6-well plates
-
(R)-ARI-1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with (R)-ARI-1 (e.g., 5 µM) or DMSO for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to assess the effect of (R)-ARI-1 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
NSCLC cell lines
-
(R)-ARI-1
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against: p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with (R)-ARI-1 at the desired concentration and time point.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system. The intensity of the bands for phosphorylated proteins is normalized to the total protein levels.
Signaling Pathways and Experimental Workflows
ROR1 Signaling Pathway Inhibition by (R)-ARI-1
Caption: Inhibition of the ROR1 signaling pathway by (R)-ARI-1.
Experimental Workflow for In Vitro Characterization of (R)-ARI-1
Caption: Experimental workflow for the in vitro characterization of (R)-ARI-1.
References
Downstream Signaling Effects of (S)-ARI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the downstream signaling effects of (S)-ARI-1, a novel receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitor. While the initial query specified "this compound," the available scientific literature predominantly refers to this compound as ARI-1. This document will, therefore, proceed with the established nomenclature. ARI-1 has demonstrated significant potential in preclinical studies, particularly in the context of non-small cell lung cancer (NSCLC), by modulating key signaling pathways that govern cell proliferation, survival, and migration.[1][2] This guide will delve into the quantitative effects of ARI-1, the detailed experimental protocols used to elucidate its mechanism of action, and visual representations of the affected signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the biological effects of ARI-1.
Table 1: In Vitro Efficacy of ARI-1
| Parameter | Cell Line(s) | Concentration Range | Duration | Effect | Source(s) |
| Cell Proliferation | H1975, PC9 | 0.1-100 µM | 72 h | Inhibition of cell proliferation | [3] |
| Apoptosis | H1975 | Not specified | 72 h | Apoptosis rate increased from 4.89% to 33.27% | [3] |
| Apoptosis | PC9 | Not specified | 72 h | Apoptosis rate increased from 0.49% to 12.43% | [3] |
Table 2: In Vivo Efficacy of ARI-1
| Animal Model | Tumor Model | Dosage | Administration Route | Treatment Schedule | Effect | Source(s) |
| BALB/c nude mice | H1975 cell xenograft | 5 mg/kg | Intravenous (i.v.) | Every 2 days for 14 days | Significant inhibition of tumor growth without obvious organ toxicity | [3] |
Table 3: Molecular Effects of ARI-1
| Target Pathway | Protein(s) | Effect | Cell Line(s) | Source(s) |
| PI3K/AKT/mTOR | p-AKT, p-mTOR | Downregulation | H1975, PC9 | [3] |
| Apoptosis | Cleaved-PARP | Upregulation | H1975, PC9 | [3] |
| Stress Response | p-P38 | Upregulation | H1975, PC9 | [3] |
Signaling Pathways Affected by ARI-1
ARI-1 primarily exerts its anti-cancer effects by inhibiting the ROR1 receptor, which leads to the downregulation of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, ARI-1 effectively induces apoptosis in cancer cells.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effects of ARI-1.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of ARI-1 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
NSCLC cell lines (e.g., H1975, PC9)
-
Cell culture medium
-
ARI-1 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of cell culture medium.[4]
-
Allow cells to adhere and grow for 24 hours at 37°C in a CO2 incubator.
-
Treat the cells with various concentrations of ARI-1 (e.g., 0.1-100 µM) and a vehicle control.
-
Incubate the plate for 72 hours at 37°C.[3]
-
Add 10 µL of MTT stock solution to each well.[4]
-
Incubate at 37°C for 4 hours.[4]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Incubate at 37°C for 4 hours or until the crystals are fully dissolved.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Wound Healing (Scratch) Assay
This assay is performed to evaluate the effect of ARI-1 on cell migration.
Materials:
-
6-well or 12-well plates
-
NSCLC cell lines
-
Cell culture medium
-
ARI-1
-
Pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[5]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing ARI-1 at the desired concentration or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
The rate of wound closure is quantified by measuring the area of the scratch at each time point.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
NSCLC cell lines
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
ARI-1
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Pre-treat cells with ARI-1 or vehicle control for the desired time.
-
Resuspend the cells in serum-free medium.
-
Add 1 x 10^5 cells in 100 µL of serum-free medium to the upper chamber of the Transwell insert.[6]
-
Add 600 µL of medium containing a chemoattractant to the lower chamber.[6]
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins in the signaling pathways affected by ARI-1.
Materials:
-
NSCLC cells treated with ARI-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ROR1, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-cleaved-PARP, anti-p-P38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel ROR1 inhibitor ARI-1 suppresses the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Scratch Wound Healing Assay [bio-protocol.org]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Methodological & Application
Application Notes and Protocols for (R)-ARI-1 in In Vivo Animal Studies
Disclaimer: The following application notes and protocols are based on published research for (R)-ARI-1 , a potent and selective inhibitor of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). All available in vivo data pertains to the (R)-enantiomer. No specific in vivo dosage or efficacy data has been published for the (S)-enantiomer, (S)-ARI-1. Researchers should consider this information carefully when designing studies for this compound.
Introduction
(R)-ARI-1, with the chemical name (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, is a novel small molecule inhibitor that targets the extracellular frizzled domain of ROR1.[1][2] ROR1 is a transmembrane protein overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and is implicated in tumor development and drug resistance.[1][2] (R)-ARI-1 has been shown to suppress NSCLC cell proliferation and migration by inhibiting the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner.[1][2] In preclinical xenograft models, (R)-ARI-1 has demonstrated significant anti-tumor activity with no apparent toxicity.[1]
These application notes provide a summary of the reported in vivo dosage and a detailed protocol for conducting efficacy studies in a mouse xenograft model of NSCLC.
Data Presentation: In Vivo Efficacy of (R)-ARI-1
The following table summarizes the quantitative data from a key in vivo study evaluating the efficacy of (R)-ARI-1 in a non-small cell lung cancer model.
| Parameter | Details |
| Compound | (R)-ARI-1 |
| Animal Model | BALB/c nude mice (female) |
| Tumor Model | Subcutaneous xenograft of H1975 human NSCLC cells |
| Dosage | 5 mg/kg |
| Route of Administration | Intravenous (i.v.) injection |
| Dosing Schedule | Every 2 days for 14 days |
| Reported Efficacy | Significant inhibition of tumor growth |
| Reported Toxicity | No obvious organ toxicity observed |
Experimental Protocols
Protocol 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model
This protocol details the procedure for establishing a subcutaneous xenograft model using the H1975 human NSCLC cell line, as utilized in the evaluation of (R)-ARI-1.
Materials:
-
H1975 human non-small cell lung cancer cell line
-
6-8 week old female BALB/c nude mice
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel®
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Cell Culture:
-
Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to ensure they remain in the exponential growth phase.
-
-
Cell Preparation for Implantation:
-
Harvest cells at approximately 80-90% confluency using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer.
-
Assess cell viability (e.g., with trypan blue exclusion); viability should be >95%.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice using a standardized and approved method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Begin monitoring tumor size approximately 7-10 days post-implantation.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)^2 × length / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches 100-150 mm³.
-
Protocol 2: Administration of (R)-ARI-1 and Efficacy Evaluation
This protocol describes the preparation and administration of (R)-ARI-1 to the established tumor-bearing mice.
Materials:
-
(R)-ARI-1
-
Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, and saline - Note: The exact vehicle for (R)-ARI-1 was not specified in the primary literature; a formulation study may be required).
-
Sterile syringes and needles appropriate for intravenous injection.
-
Animal restrainer for tail vein injection.
Procedure:
-
Formulation of (R)-ARI-1:
-
Prepare a stock solution of (R)-ARI-1 in a suitable solvent such as DMSO.
-
On each treatment day, dilute the stock solution with the appropriate vehicle to the final desired concentration for a 5 mg/kg dose. The final injection volume should be appropriate for intravenous administration in mice (e.g., 100 µL).
-
The final concentration of the dosing solution will depend on the average weight of the mice. For example, for a 20g mouse, the dose is 0.1 mg. If the injection volume is 100 µL, the required concentration is 1 mg/mL.
-
-
Drug Administration:
-
Divide the randomized mice into a vehicle control group and an (R)-ARI-1 treatment group.
-
Administer 5 mg/kg of (R)-ARI-1 or an equivalent volume of the vehicle solution via intravenous (tail vein) injection.
-
Repeat the administration every two days for a total of 14 days.
-
-
Monitoring and Efficacy Assessment:
-
Continue to monitor tumor volume and the body weight of each mouse 2-3 times per week throughout the treatment period.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or activity).
-
At the end of the 14-day treatment period, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect.
-
Visualizations
Signaling Pathway of (R)-ARI-1
Caption: (R)-ARI-1 inhibits the ROR1 receptor, leading to the downregulation of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of (R)-ARI-1 in a mouse xenograft model of NSCLC.
References
Dissolving (S)-ARI-1 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ARI-1 is the S-enantiomer of ARI-1, a potent inhibitor of the Receptor tyrosine kinase-like orphan receptor 1 (ROR1).[1] ROR1 is a transmembrane protein that is overexpressed in various cancers and plays a crucial role in cancer cell survival, proliferation, and migration.[2][3] ARI-1, and by extension this compound, exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner, leading to the induction of apoptosis.[1][2][3] This document provides detailed protocols for the proper dissolution and handling of this compound for use in in vitro cell culture experiments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. Understanding these properties is essential for the accurate preparation of stock solutions and for ensuring the stability and efficacy of the compound in your experiments.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | S-enantiomer of ARI-1 |
| CAS Number | 2003228-82-6[4] |
| Molecular Formula | C₂₀H₂₂O₇ |
| Molecular Weight | 374.38 g/mol |
| Appearance | Solid |
| Purity | >98% (as typically supplied) |
Solubility Data
The solubility of a compound is a critical factor in designing and executing cell-based assays. While specific solubility data for this compound is not widely published, the solubility of its closely related compound, ARI-1, provides a strong reference point. It is highly recommended to perform small-scale solubility tests to confirm the optimal solvent and concentration for your specific batch of this compound.
| Solvent | Maximum Concentration (for ARI-1) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (267.11 mM)[1] | Ultrasonic treatment may be required for complete dissolution.[1] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Ethanol | Not readily soluble | |
| Water | Not readily soluble | |
| Phosphate-Buffered Saline (PBS) | Not readily soluble |
Note: The provided solubility is for ARI-1. It is best practice to empirically determine the solubility of this compound in your solvent of choice before preparing large-volume stock solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for most non-polar small molecule inhibitors used in cell culture.
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate this compound: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents the condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). To prepare 1 mL of a 10 mM stock solution, weigh 3.74 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM stock solution from 3.74 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 2-5 minutes to dissolve the compound.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to achieve the desired final concentration for your experiment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): It is best practice to perform serial dilutions of the stock solution in cell culture medium to achieve the final working concentration. This helps to ensure accurate and homogenous mixing.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.
-
-
-
Final Dilution: Add the desired volume of the working solution to your cell culture wells.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid cytotoxicity.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately. Do not store diluted aqueous solutions of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a general workflow for conducting cell-based assays with this inhibitor.
Caption: ROR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
Application Notes and Protocols for (S)-ARI-1 Treatment in 3D Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid models are increasingly recognized for their physiological relevance in mimicking in vivo tumor microenvironments, offering a superior platform for drug screening and validation compared to traditional 2D cell cultures.[1][2][3] This document provides detailed application notes and protocols for the treatment of 3D tumor spheroids with (S)-ARI-1, a potent and selective inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).
This compound is the active stereoisomer of ARI-1, a novel small molecule inhibitor that has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC) models.[4] ARI-1 functions by targeting the extracellular frizzled domain of ROR1, leading to the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4] These protocols are designed to guide researchers in evaluating the efficacy of this compound in a more clinically relevant 3D tumor spheroid model.
Mechanism of Action of this compound
This compound, as the active enantiomer of ARI-1, is expected to exhibit a similar mechanism of action. ROR1 is a transmembrane protein that is overexpressed in various cancers and is associated with tumor growth, metastasis, and therapeutic resistance.[4] Upon binding to its ligand, Wnt5a, or through ligand-independent mechanisms, ROR1 activates downstream signaling cascades, prominently the PI3K/AKT/mTOR pathway. This pathway plays a central role in regulating cell cycle progression, proliferation, and apoptosis.
This compound is hypothesized to bind to the extracellular domain of ROR1, thereby inhibiting its downstream signaling. This leads to the dephosphorylation and inactivation of key pathway components such as AKT and mTOR, ultimately resulting in decreased cell proliferation, induction of apoptosis, and a reduction in tumor spheroid growth.
// Nodes S_ARI_1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROR1 [label="ROR1", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges S_ARI_1 -> ROR1 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; ROR1 -> PI3K [color="#34A853", arrowhead=normal]; PI3K -> AKT [color="#34A853", arrowhead=normal]; AKT -> mTOR [color="#34A853", arrowhead=normal]; mTOR -> Proliferation [color="#34A853", arrowhead=normal]; mTOR -> Apoptosis [color="#EA4335", arrowhead=tee];
// Invisible nodes and edges for alignment {rank=same; S_ARI_1; ROR1;} {rank=same; PI3K;} {rank=same; AKT;} {rank=same; mTOR;} {rank=same; Proliferation; Apoptosis;} }
Figure 1: Proposed signaling pathway of this compound action.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform 3D tumor spheroids using the liquid overlay technique, which is a simple and reproducible method.[5]
Materials:
-
Cancer cell line of interest (e.g., A549 for NSCLC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Adjust the cell concentration to 2.5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate (2,500 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 2-4 days.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating the formed spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids in a ULA 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
DMSO (vehicle control)
Procedure:
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Proceed with downstream analysis such as viability assays or imaging.
// Nodes Cell_Culture [label="2D Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Spheroid_Formation [label="3D Spheroid Formation\n(Liquid Overlay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="this compound Treatment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Downstream Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Viability Assay\n(CellTiter-Glo 3D)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Size [label="Spheroid Size\n(Brightfield Imaging)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Caspase-Glo 3/7)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Spheroid_Formation; Spheroid_Formation -> Treatment; Treatment -> Analysis; Analysis -> Viability; Analysis -> Size; Analysis -> Apoptosis; }
Figure 2: Experimental workflow for this compound treatment.
Protocol 3: Spheroid Viability and Size Analysis
This protocol describes how to assess the viability and size of the spheroids after treatment.
Materials:
-
Treated spheroids in a ULA 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate reader capable of luminescence detection
-
Microscope with an imaging system
Procedure for Viability Assay:
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Procedure for Spheroid Size Measurement:
-
Prior to adding the viability reagent, capture brightfield images of the spheroids in each well using a microscope.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.
-
Compare the volumes of treated spheroids to the vehicle-treated control.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Spheroid Viability
| This compound Conc. (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Relative to Control) |
| 0 (Vehicle) | 150,000 | 12,000 | 100% |
| 0.1 | 145,000 | 11,500 | 96.7% |
| 1 | 120,000 | 9,800 | 80.0% |
| 10 | 75,000 | 6,500 | 50.0% |
| 50 | 30,000 | 3,200 | 20.0% |
| 100 | 15,000 | 1,800 | 10.0% |
Table 2: Effect of this compound on Spheroid Size
| This compound Conc. (µM) | Average Diameter (µm) | Standard Deviation | Average Volume (mm³) | % Volume Reduction (Relative to Control) |
| 0 (Vehicle) | 500 | 25 | 0.065 | 0% |
| 0.1 | 490 | 22 | 0.061 | 6.2% |
| 1 | 450 | 20 | 0.048 | 26.2% |
| 10 | 380 | 18 | 0.029 | 55.4% |
| 50 | 300 | 15 | 0.014 | 78.5% |
| 100 | 250 | 12 | 0.008 | 87.7% |
Troubleshooting
-
Irregular Spheroid Formation: Ensure a single-cell suspension before seeding and use ULA plates. Centrifugation after seeding can aid in initial cell aggregation.
-
High Variability in Viability Assays: Ensure complete cell lysis by adequate mixing and incubation with the reagent. Check for and eliminate any bubbles in the wells before reading the plate.
-
Inconsistent Spheroid Size: Use a consistent cell seeding density and ensure even cell distribution in the wells.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the therapeutic potential of this compound in 3D tumor spheroid models. By utilizing these methodologies, researchers can obtain robust and physiologically relevant data on the efficacy of this novel ROR1 inhibitor, thereby accelerating its preclinical development. The provided diagrams and data presentation formats are intended to ensure clarity and reproducibility of the experimental findings.
References
- 1. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Novel ROR1 inhibitor ARI-1 suppresses the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Combining (S)-ARI-1 with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ARI-1 is a novel, potent, and selective small molecule inhibitor of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1).[1][2][3] ROR1 is an oncoembryonic protein that is highly expressed in various malignancies, including non-small cell lung cancer (NSCLC), while its expression in normal adult tissues is limited.[4][5] The aberrant expression of ROR1 is associated with tumor progression, metastasis, and resistance to conventional therapies.[1][6] this compound exerts its anti-cancer effects by targeting the extracellular frizzled domain of ROR1, leading to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1][2][3] Preclinical studies have demonstrated the efficacy of this compound in suppressing the growth of NSCLC cells, including those resistant to EGFR tyrosine kinase inhibitors (TKIs).[1][2]
The rationale for combining this compound with traditional chemotherapy agents stems from the potential for synergistic or additive anti-tumor effects through complementary mechanisms of action. While chemotherapy non-selectively targets rapidly dividing cells, this compound targets a specific pathway that cancer cells are dependent on for their growth and survival. This combination approach could potentially enhance therapeutic efficacy, overcome drug resistance, and allow for dose reduction of cytotoxic agents, thereby minimizing toxicity.
This document provides detailed application notes and protocols for investigating the combination of this compound with standard-of-care chemotherapy agents in preclinical cancer models.
Potential Chemotherapy Combinations
Based on the role of ROR1 in NSCLC and other solid tumors, the following classes of chemotherapy agents are rational candidates for combination studies with this compound:
-
Platinum-Based Agents (e.g., Cisplatin, Carboplatin): These are the backbone of treatment for many solid tumors, including NSCLC. They induce DNA damage and apoptosis. Combining them with this compound could enhance cell killing by simultaneously blocking a key survival pathway.
-
Taxanes (e.g., Paclitaxel (B517696), Docetaxel): These agents disrupt microtubule function, leading to mitotic arrest and apoptosis. A ROR1 antibody-drug conjugate is currently in a clinical trial in combination with paclitaxel for breast cancer, suggesting a strong rationale for this combination.
-
Topoisomerase Inhibitors (e.g., Irinotecan, Etoposide): These drugs interfere with DNA replication and repair. Their combination with this compound could lead to increased DNA damage and apoptotic cell death.
Data Presentation
The following tables are examples of how to structure quantitative data from combination experiments.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Agents in NSCLC Cell Lines
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| A549 | 5.2 | 8.5 | 10.3 |
| H1975 | 3.8 | 6.2 | 7.8 |
| PC-9 | 4.5 | 7.1 | 9.1 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination (Molar Ratio) | CI at ED50 | CI at ED75 | CI at ED90 |
| A549 | This compound + Cisplatin (1:1) | 0.65 | 0.58 | 0.52 |
| H1975 | This compound + Cisplatin (1:1) | 0.72 | 0.65 | 0.60 |
| PC-9 | This compound + Paclitaxel (1:0.002) | 0.58 | 0.51 | 0.45 |
Table 3: In Vivo Tumor Growth Inhibition in NSCLC Xenograft Model
| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 (Mean ± SD) | % TGI* |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 20 mg/kg | 900 ± 120 | 40% |
| Cisplatin | 5 mg/kg | 825 ± 110 | 45% |
| This compound + Cisplatin | 20 mg/kg + 5 mg/kg | 300 ± 80 | 80% |
% TGI (Tumor Growth Inhibition) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapy agents individually.
Materials:
-
NSCLC cell lines (e.g., A549, H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and chemotherapy agents (stock solutions in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Method:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and each chemotherapy agent in a complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Synergy Analysis using the Chou-Talalay Method
Objective: To evaluate the synergistic, additive, or antagonistic effects of combining this compound with chemotherapy agents.
Materials:
-
Same as Protocol 1
-
CompuSyn software or similar for CI calculation
Method:
-
Based on the individual IC50 values, design a combination study with a constant molar ratio of this compound to the chemotherapy agent.
-
Prepare serial dilutions of the drug combination.
-
Perform the cell viability assay as described in Protocol 1 with the drug combinations.
-
Enter the dose-effect data for the individual agents and the combination into CompuSyn software.
-
The software will generate Combination Index (CI) values at different effect levels (e.g., ED50, ED75, ED90).
Protocol 3: In Vivo Xenograft Studies
Objective: To assess the in vivo efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
NSCLC cell line for implantation (e.g., H1975)
-
This compound and chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
Method:
-
Subcutaneously inject 5 x 10^6 H1975 cells into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, Combination).
-
Administer the treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, Cisplatin once weekly by intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Mandatory Visualizations
Caption: ROR1 signaling pathway and the inhibitory action of this compound.
Caption: Preclinical workflow for evaluating this compound combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel ROR1 inhibitor ARI-1 suppresses the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Small Molecule Targeting the Intracellular Tyrosine Kinase Domain of ROR1 (KAN0441571C) Induced Significant Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ROR1 identifies new treatment strategies in hematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Lentiviral shRNA Knockdown of ROR1 in Combination with (S)-ARI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology. Expressed during embryogenesis and largely absent in adult tissues, ROR1 is re-expressed in various hematological and solid malignancies, where it plays a crucial role in tumor cell survival, proliferation, and migration.[1][2] ROR1 activation initiates several downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4][5]
This document provides detailed application notes and protocols for investigating the combined effect of lentiviral-mediated short hairpin RNA (shRNA) knockdown of ROR1 and a small molecule inhibitor, (S)-ARI-1. This compound is a novel inhibitor that targets the extracellular frizzled domain of ROR1, effectively suppressing cancer cell proliferation and migration through the PI3K/AKT/mTOR signaling pathway.[6][7] The dual approach of silencing ROR1 expression and inhibiting its function offers a promising strategy for achieving enhanced anti-tumor efficacy.
Data Presentation: Quantitative Analysis of Combined ROR1 Knockdown and this compound Treatment
The following tables present representative data on the effects of ROR1 knockdown, this compound treatment, and their combination on cancer cell viability and apoptosis. This data is modeled on expected outcomes from such experiments, illustrating the potential for synergistic or additive effects.
Table 1: Effect of ROR1 Knockdown and this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Scrambled shRNA (Control) | - | 100 ± 5.2 |
| ROR1 shRNA | - | 75 ± 4.1 |
| This compound | 1 µM | 80 ± 3.8 |
| This compound | 5 µM | 62 ± 4.5 |
| ROR1 shRNA + this compound | 1 µM | 55 ± 3.9 |
| ROR1 shRNA + this compound | 5 µM | 35 ± 4.2 |
Table 2: Induction of Apoptosis by ROR1 Knockdown and this compound (Annexin V Staining)
| Treatment Group | Concentration | % Apoptotic Cells (Mean ± SD) |
| Scrambled shRNA (Control) | - | 5 ± 1.2 |
| ROR1 shRNA | - | 20 ± 2.5 |
| This compound | 5 µM | 25 ± 3.1 |
| ROR1 shRNA + this compound | 5 µM | 50 ± 4.0 |
Table 3: Effect of ROR1 Knockdown and this compound on Key Signaling Proteins (Western Blot Densitometry)
| Treatment Group | p-AKT/Total AKT Ratio (Fold Change) | p-ERK/Total ERK Ratio (Fold Change) |
| Scrambled shRNA (Control) | 1.0 | 1.0 |
| ROR1 shRNA | 0.6 | 0.7 |
| This compound (5 µM) | 0.5 | 0.6 |
| ROR1 shRNA + this compound (5 µM) | 0.2 | 0.3 |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for ROR1 Knockdown
This protocol details the generation of lentiviral particles carrying shRNA against ROR1 and the subsequent transduction of a target cancer cell line.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector with ROR1 shRNA insert (and a scrambled shRNA control)
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Target cancer cell line
-
Polybrene
-
Puromycin (B1679871) (for selection)
Procedure:
-
Lentivirus Production (Day 1-3):
-
Day 1: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect HEK293T cells with the ROR1 shRNA lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Day 3: After 48-72 hours, collect the supernatant containing the lentiviral particles. Centrifuge to remove cell debris and filter through a 0.45 µm filter.
-
-
Lentiviral Transduction (Day 4-5):
-
Day 4: Seed the target cancer cells in a 6-well plate to be 50-70% confluent on the day of transduction.[3][8]
-
Day 5: Remove the culture medium and add fresh medium containing polybrene (final concentration 4-8 µg/mL). Add the desired amount of lentiviral supernatant (Multiplicity of Infection, MOI, should be optimized for each cell line). Incubate overnight.[3]
-
-
Selection of Stable Knockdown Cells (Day 6 onwards):
-
Day 6: Replace the virus-containing medium with fresh complete medium.
-
Day 7: Begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined for each cell line by a kill curve.[4][9]
-
Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated.
-
-
Validation of ROR1 Knockdown:
-
Assess ROR1 mRNA levels by qRT-PCR and ROR1 protein levels by Western blot to confirm knockdown efficiency.
-
Protocol 2: Combined shRNA Knockdown and this compound Treatment
This protocol outlines the treatment of ROR1 knockdown cells with the small molecule inhibitor this compound.
Materials:
-
Stable ROR1 knockdown and scrambled control cell lines
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed the stable ROR1 knockdown and scrambled control cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis). Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated as per Protocol 2 in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.[10][11]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10][12]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by staining for externalized phosphatidylserine.
Materials:
-
Cells treated as per Protocol 2 in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[3][8]
-
Incubate for 15 minutes at room temperature in the dark.[3][8]
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 5: Western Blot Analysis of ROR1 Signaling Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the ROR1 signaling pathway.
Materials:
-
Cells treated as per Protocol 2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ROR1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
Visualizations
Caption: ROR1 Signaling Pathway and Points of Inhibition.
References
- 1. Crosstalk between ROR1 and BCR pathways defines novel treatment strategies in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Silencing of Receptor Tyrosine Kinase ROR1 Inhibits Tumor-Cell Proliferation via PI3K/AKT/mTOR Signaling Pathway in Lung Adenocarcinoma | PLOS One [journals.plos.org]
- 6. A Small Molecule Targeting the Intracellular Tyrosine Kinase Domain of ROR1 (KAN0441571C) Induced Significant Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Inhibition of the receptor tyrosine kinase ROR1 by anti-ROR1 monoclonal antibodies and siRNA induced apoptosis of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New insights into the molecular mechanisms of ROR1, ROR2, and PTK7 signaling from the proteomics and pharmacological modulation of ROR1 interactome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying (S)-ARI-1 Effects in Cancer Cells Using CRISPR-Cas9-Mediated ROR1 Knockout
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a cell surface protein that is highly expressed during embryonic development and is re-expressed in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and chronic lymphocytic leukemia.[1][2] In adult tissues, its expression is minimal, making it an attractive therapeutic target for cancer.[2] ROR1 is a key regulator of cancer cell signaling, promoting proliferation, survival, migration, and resistance to therapy.[1][3] It acts as a receptor or co-receptor for Wnt5a, activating downstream signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.[1]
(S)-ARI-1 is a novel, potent, and specific small molecule inhibitor of ROR1.[4] It targets the extracellular frizzled domain of ROR1, thereby inhibiting its signaling functions.[4] Studies have shown that this compound can suppress the proliferation and migration of cancer cells in a ROR1-dependent manner.[4]
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to knock out the ROR1 gene in cancer cell lines. This allows for a robust system to study the specific effects of this compound and to confirm that its mechanism of action is dependent on the presence of ROR1.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines with varying ROR1 expression levels, demonstrating the ROR1-dependent efficacy of the inhibitor.
Table 1: Effect of this compound on the Viability of Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | ROR1 Expression | This compound IC50 (µM) |
| NCI-H1975 | High | 1.25 |
| HCC827 | High | 2.5 |
| A549 | Low | > 20 |
| NCI-H460 | Low | > 20 |
Data adapted from studies on the effects of ROR1 inhibition in NSCLC cell lines.
Table 2: Induction of Apoptosis by this compound in ROR1-High NSCLC Cells
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| NCI-H1975 | Vehicle Control | 5.2% |
| NCI-H1975 | This compound (2.5 µM) | 28.7% |
| HCC827 | Vehicle Control | 4.8% |
| HCC827 | This compound (5 µM) | 25.4% |
Data represents the percentage of apoptotic cells after 48 hours of treatment.
Table 3: Inhibition of ROR1 Downstream Signaling by this compound in NCI-H1975 Cells
| Treatment | p-AKT (Ser473) / total AKT (relative intensity) | p-mTOR (Ser2448) / total mTOR (relative intensity) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (2.5 µM) | 0.35 | 0.42 |
Relative protein phosphorylation levels were determined by Western blot analysis after 24 hours of treatment.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ROR1
This protocol describes the generation of a stable ROR1 knockout cancer cell line using the CRISPR-Cas9 system.
Materials:
-
ROR1-targeting sgRNA expression vectors (e.g., lentiCRISPRv2)
-
Cas9 expression vector (if not co-expressed with sgRNA)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Cancer cell line of interest (e.g., NCI-H1975)
-
Complete cell culture medium
-
Puromycin (B1679871) or other selection antibiotic
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Anti-ROR1 antibody for Western blot validation
-
Anti-β-actin antibody (loading control)
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the ROR1 gene using a publicly available tool (e.g., CHOPCHOP, E-CRISP).
-
Synthesize and clone the sgRNA oligonucleotides into a suitable CRISPR-Cas9 expression vector according to the manufacturer's instructions.
-
-
Transfection:
-
Plate the target cancer cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the ROR1-sgRNA/Cas9 plasmid using Lipofectamine 3000, following the manufacturer's protocol.
-
-
Selection of Edited Cells:
-
48 hours post-transfection, begin selection by adding puromycin (or other appropriate antibiotic) to the culture medium at a pre-determined optimal concentration.
-
Continue selection for 3-5 days, replacing the medium with fresh antibiotic-containing medium every 2 days, until non-transfected control cells are eliminated.
-
-
Single-Cell Cloning:
-
After selection, harvest the surviving cells and perform serial dilutions to seed single cells into individual wells of a 96-well plate.
-
Allow single cells to grow into colonies over 1-2 weeks.
-
-
Screening and Validation of Knockout Clones:
-
Genomic DNA Analysis:
-
Expand the single-cell clones and extract genomic DNA.
-
Amplify the region of the ROR1 gene targeted by the sgRNA using PCR.
-
Sequence the PCR products using Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Western Blot Analysis:
-
Lyse the cells from validated clones and perform Western blotting using an anti-ROR1 antibody to confirm the absence of ROR1 protein expression. Use β-actin as a loading control.
-
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of wild-type and ROR1-knockout cancer cells.
Materials:
-
Wild-type and ROR1-knockout cancer cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed wild-type and ROR1-knockout cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value of this compound for both wild-type and ROR1-knockout cells.
-
Protocol 3: Western Blot Analysis of ROR1 Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the ROR1 signaling pathway.
Materials:
-
Wild-type and ROR1-knockout cancer cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR (Ser2448), anti-total mTOR, anti-ROR1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed wild-type and ROR1-knockout cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration for the specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
-
Mandatory Visualization
References
- 1. Novel ROR1 inhibitor ARI-1 suppresses the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of ROR1 protein expression in human cancer and normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditional Ror1 knockout reveals crucial involvement in lung adenocarcinoma development and identifies novel HIF‐1α regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of p-ROR1 by Western Blot Following (S)-ARI-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a transmembrane protein that is overexpressed in various cancers and plays a crucial role in tumor cell survival and proliferation.[1] Its phosphorylation is a key activation event. The small molecule (S)-ARI-1 is a known inhibitor of ROR1, which acts by blocking the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner.[2][3][4] Monitoring the phosphorylation status of ROR1 (p-ROR1) is a critical method for assessing the efficacy of inhibitors like this compound. This document provides a detailed protocol for the detection of p-ROR1 levels in cultured cells treated with this compound using Western blotting.
Signaling Pathway of ROR1 and Inhibition by this compound
ROR1 is activated by its ligand, Wnt5a, which leads to the phosphorylation of ROR1.[5] This initiates a downstream signaling cascade, primarily through the PI3K/AKT/mTOR pathway, promoting cell survival and proliferation.[6] this compound is a ROR1 inhibitor that has been shown to suppress the development of non-small cell lung cancer by targeting the extracellular frizzled domain of ROR1.[3][4] This inhibition is expected to decrease the levels of phosphorylated ROR1.
Caption: ROR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow involves treating cells with this compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and finally detecting phosphorylated ROR1 using a specific antibody.
Caption: Experimental workflow for p-ROR1 Western blot analysis.
Detailed Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a ROR1-expressing cell line (e.g., HeLa, PC9, or a relevant cancer cell line) in appropriate culture dishes. Allow cells to adhere and reach 70-80% confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: The concentration of ARI-1 for inhibiting cell proliferation has been documented in the range of 0.1-100 μM for 72 hours.[2] For observing changes in phosphorylation, a shorter treatment time is recommended.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 μM). A time-course experiment (e.g., 1, 6, 24 hours) is recommended to determine the optimal treatment duration for observing p-ROR1 inhibition. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Positive Control (Optional): To confirm that ROR1 can be phosphorylated in your cell system, you may treat cells with a known activator such as LPS (100 ng/mL for 20 minutes) or insulin, depending on the cell line.[7]
Part 2: Cell Lysate Preparation
Critical Note: To preserve the phosphorylation state of proteins, all steps should be performed on ice or at 4°C. Use ice-cold buffers and add phosphatase and protease inhibitors immediately before use.[8]
-
Wash Cells: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to the culture dish.
-
Scrape and Collect: Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Part 3: Western Blotting
-
Sample Preparation: Mix an appropriate amount of protein lysate (typically 20-40 µg) with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's instructions to separate the proteins by size. ROR1 has an approximate molecular weight of 120-130 kDa.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer. For phosphoprotein detection, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended.[8] Block for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody against p-ROR1 (e.g., anti-p-ROR1 Tyr786) in blocking buffer.[7] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ROR1 and/or a loading control like β-actin or GAPDH.
Data Presentation
The following tables summarize the key quantitative parameters for this protocol.
Table 1: Reagents and Buffers
| Reagent/Buffer | Composition |
| Lysis Buffer (RIPA) | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease & Phosphatase Inhibitors |
| 2x Laemmli Buffer | 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl (pH 6.8) |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol |
| TBST | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 |
| Blocking Buffer | 5% (w/v) BSA in TBST |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Dilution | Incubation Time | Incubation Temperature |
| Primary: anti-p-ROR1 (Tyr786) | 1:1000 | Overnight | 4°C |
| Primary: anti-Total ROR1 | Varies by manufacturer | Overnight | 4°C |
| Primary: anti-β-actin | Varies by manufacturer | 1 hour | Room Temperature |
| Secondary: HRP-conjugated | 1:2000 - 1:10,000 | 1 hour | Room Temperature |
Note: The optimal antibody dilutions and incubation times may need to be determined empirically. Always refer to the manufacturer's datasheet for specific recommendations.
References
- 1. Inhibition of the Receptor Tyrosine Kinase ROR1 by Anti-ROR1 Monoclonal Antibodies and siRNA Induced Apoptosis of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel ROR1 inhibitor ARI-1 suppresses the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROR1: an orphan becomes apparent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing of Receptor Tyrosine Kinase ROR1 Inhibits Tumor-Cell Proliferation via PI3K/AKT/mTOR Signaling Pathway in Lung Adenocarcinoma | PLOS One [journals.plos.org]
- 7. Phospho-ROR1 (Tyr786) Polyclonal Antibody (PA5-64807) [thermofisher.com]
- 8. stratech.co.uk [stratech.co.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to (S)-ARI-1 in Cancer Cell Lines
Welcome to the technical support center for researchers utilizing the ROR1 inhibitor, (S)-ARI-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a stereoisomer of the novel ROR1 inhibitor, (R)-ARI-1. Published research on (R)-ARI-1 has shown that it functions as a potent and specific inhibitor of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1).[1] It is understood to target the extracellular frizzled domain of ROR1, thereby preventing its activation.[1][2] Inhibition of ROR1 by (R)-ARI-1 has been demonstrated to suppress cancer cell proliferation and migration by downregulating the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner.[1][2]
Q2: In which cancer cell lines is this compound expected to be effective?
A2: Based on studies with (R)-ARI-1, cell lines with high expression of ROR1 are likely to be sensitive to this compound. This has been observed in non-small cell lung cancer (NSCLC) cell lines.[1][2] Notably, (R)-ARI-1 has shown efficacy in EGFR-TKI-resistant NSCLC cells that exhibit high ROR1 expression, suggesting a potential application in overcoming certain types of existing drug resistance.[1][2]
Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A3: While specific acquired resistance mechanisms to this compound have not yet been extensively documented in published literature, resistance to targeted therapies in cancer can generally be attributed to two main categories:
-
On-target resistance: This involves genetic changes in the target protein (ROR1 in this case) that prevent the drug from binding effectively.
-
Off-target resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the primary target. For ROR1 inhibition, potential bypass pathways include:
-
Upregulation of downstream effectors: Increased activity of proteins downstream of ROR1, such as PI3K, AKT, or mTOR, can render the inhibition of ROR1 less effective.
-
Activation of parallel signaling pathways: Cancer cells may upregulate other signaling cascades that promote survival and proliferation, such as the MAPK/ERK pathway or the Hippo-YAP/TAZ pathway.[3][4][5][6]
-
Crosstalk with other receptor tyrosine kinases (RTKs): Increased signaling from other RTKs, such as MET or EGFR, can compensate for the loss of ROR1 signaling.[7][8][9]
-
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: Acquired resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the treated cell line compared to the parental, sensitive cell line. An increase in IC50 of more than three-fold is generally considered an indication of resistance.[9] This can be determined by performing a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations on both the parental and suspected resistant cell lines.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound over time.
This may indicate the development of acquired resistance in your cancer cell line.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response curve and calculate the IC50 value of this compound for your current cell line.
-
Compare this to the IC50 value of the original, sensitive parental cell line. A significant increase confirms resistance.
-
-
Investigate On-Target Mechanisms (Optional - Advanced):
-
Sequence the ROR1 gene in your resistant cell line to identify any potential mutations in the drug-binding domain.
-
-
Investigate Off-Target Mechanisms (Bypass Signaling):
-
Assess PI3K/AKT/mTOR Pathway Activation: Use Western blotting to check the phosphorylation status of key proteins in this pathway (e.g., p-AKT, p-mTOR, p-S6K) in both sensitive and resistant cells, with and without this compound treatment. Persistent phosphorylation in resistant cells suggests bypass activation.
-
Examine Alternative Pathways:
-
Evaluate Other RTKs: Assess the expression and activation of other RTKs like MET and EGFR.
-
Problem 2: How to overcome observed resistance to this compound?
Once you have identified potential resistance mechanisms, you can explore strategies to re-sensitize your cells to treatment.
Troubleshooting Steps:
-
Combination Therapy: This is a promising strategy to overcome resistance.[10]
-
If PI3K/AKT/mTOR pathway is upregulated: Consider combining this compound with a PI3K, AKT, or mTOR inhibitor.
-
If MAPK/ERK pathway is activated: Explore the combination of this compound with a MEK or ERK inhibitor.
-
If MET or EGFR signaling is enhanced: Test the synergistic effects of this compound with a MET or EGFR inhibitor.
-
Targeting downstream effectors: In some hematological cancers, combining a ROR1 inhibitor with a BTK inhibitor (like ibrutinib) or a BCL2 inhibitor (like venetoclax) has shown synergistic effects.
-
-
Perform Synergy Assays: To identify effective drug combinations, perform synergy assays. This involves treating the resistant cells with a matrix of concentrations of this compound and the second drug. The results can be analyzed using models like the Bliss independence or Loewe additivity to determine if the combination is synergistic, additive, or antagonistic.
Quantitative Data
Currently, there is a lack of published quantitative data specifically detailing the IC50 values of this compound in resistant cancer cell lines. Researchers who successfully develop this compound resistant cell lines are encouraged to generate and publish this valuable data. A template for presenting such data is provided below:
Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental/Resistant | This compound IC50 (µM) | Fold Resistance |
| NSCLC-1 | Parental | 0.5 | 1 |
| NSCLC-1-AR1 | This compound Resistant | 5.2 | 10.4 |
| BreastCancer-1 | Parental | 1.2 | 1 |
| BreastCancer-1-AR1 | This compound Resistant | 15.8 | 13.2 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes the gradual dose escalation method to develop acquired resistance.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) on the parental cell line to determine the initial IC50 of this compound.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitoring: At each concentration, monitor the cells for signs of recovery and stable growth. This process can take several months.
-
Confirmation of Resistance: Once cells are stably growing at a significantly higher concentration of this compound, confirm the level of resistance by determining the new IC50 value and comparing it to the parental line.
-
Cell Line Banking: Cryopreserve vials of the resistant cell line at different stages of resistance development.
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT (Ser473), mTOR (Ser2448), and S6K (Thr389) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a second compound for combination studies) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 4: Synergy Assay
-
Experimental Design: Design a dose-response matrix with various concentrations of this compound and the second drug.
-
Cell Treatment: Seed the resistant cells in 96-well plates and treat them with the drug combinations as designed in the matrix.
-
Cell Viability Measurement: After the incubation period, perform a cell viability assay (e.g., MTT or CCK-8).
-
Synergy Analysis: Analyze the data using software that can calculate synergy scores based on models like Bliss Independence or Loewe Additivity. A synergy score greater than 1 typically indicates a synergistic effect.
Visualizations
Caption: this compound inhibits ROR1, blocking the PI3K/AKT/mTOR pathway.
Caption: Workflow for generating this compound resistant cell lines.
Caption: Workflow for identifying synergistic drug combinations.
References
- 1. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms Associated with ROR1-Mediated Drug Resistance: Crosstalk with Hippo-YAP/TAZ and BMI-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Case Report: High-Level MET Amplification as a Resistance Mechanism of ROS1-Tyrosine Kinase Inhibitors in ROS1-Rearranged Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sfhem.se [sfhem.se]
- 10. Item - ROR1 - a druggable target : preclinical studies of ROR1 and combinatorial partners in malignancies - Karolinska Institutet - Figshare [openarchive.ki.se]
Technical Support Center: Improving the Bioavailability of (S)-ARI-1 for in vivo Studies
Welcome to the technical support center for (S)-ARI-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the in vivo bioavailability of this compound. The following guides and FAQs will help you address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability expected to be low?
This compound is the (S)-enantiomer of the novel ROR1 inhibitor, (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one.[1] As a ROR1 inhibitor, it has potential applications in cancer therapy, particularly for non-small cell lung cancer (NSCLC), by suppressing the PI3K/AKT/mTOR signaling pathway.[1]
Low oral bioavailability is anticipated for this compound due to several factors common to molecules of its class:
-
Poor Aqueous Solubility: The chemical structure of ARI-1 suggests it is a lipophilic molecule with low water solubility.[1] Poor solubility in the gastrointestinal (GI) tract is a primary reason for low bioavailability as dissolution is a prerequisite for absorption.[2]
-
First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it may be extensively metabolized by enzymes before reaching systemic circulation.[2][3]
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen, reducing its net absorption.
Q2: We are observing very low and highly variable plasma concentrations of this compound in our preclinical animal models after oral administration. What are the likely causes and how can we troubleshoot this?
Low and variable plasma concentrations are common challenges for poorly soluble compounds. The likely causes are multifaceted and often interrelated.
Troubleshooting Steps:
-
Confirm Physicochemical Properties: Ensure you have thoroughly characterized the solubility and stability of your current this compound formulation.
-
Evaluate Different Dosing Vehicles: The choice of vehicle is critical. If you are using a simple aqueous suspension, it is likely inadequate.
-
Consider Formulation Enhancement Strategies: Implementing advanced formulation techniques is often necessary to improve the bioavailability of poorly soluble drugs.
For a systematic approach to troubleshooting, please refer to the workflow diagram below.
Q3: What are the most promising formulation strategies to enhance the in vivo bioavailability of this compound?
Several formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs like this compound. The most common and effective approaches include:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[4]
-
Micronization: Reduces particle size to the micron range.
-
Nanosuspension: Reduces particle size to the sub-micron (nanometer) range, which can dramatically improve dissolution and saturation solubility.[4]
-
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids and surfactants to dissolve the drug and facilitate its absorption.[][6][7][8]
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and thus greater solubility than the crystalline form.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low and inconsistent plasma exposure | - Poor aqueous solubility leading to incomplete dissolution in the GI tract.- Rapid first-pass metabolism.- Precipitation of the compound in the dosing vehicle. | - Utilize a bioavailability-enhancing formulation such as liposomes, nanoparticles, or a solid dispersion.- Co-administer with a metabolic inhibitor (use with caution and appropriate justification).- Ensure the dosing vehicle is optimized for solubility and stability. Consider using a cosolvent system or a lipid-based vehicle. |
| This compound precipitates out of solution during formulation | - Exceeding the solubility limit of the compound in the chosen solvent.- pH changes affecting solubility.- Temperature fluctuations. | - Perform solubility studies to determine the optimal solvent system.- Use co-solvents or solubilizing agents (e.g., cyclodextrins).- Control the pH of the formulation.- Maintain a constant temperature during the formulation process. |
| Low entrapment efficiency of this compound in nanoparticles/liposomes | - Poor affinity of the drug for the lipid or polymer matrix.- Suboptimal formulation parameters (e.g., drug-to-lipid ratio, sonication time).- Leakage of the drug during the preparation process. | - Screen different lipids or polymers to find a compatible matrix.- Optimize the formulation parameters using a design of experiments (DoE) approach.- Characterize the stability of the formulation at different stages of preparation. |
| Difficulty in detecting this compound in plasma samples | - Low plasma concentrations due to poor bioavailability.- Rapid clearance of the compound.- Inadequate sensitivity of the analytical method. | - Administer a higher dose (if ethically permissible and within toxicity limits).- Use a more advanced and sensitive analytical method, such as UPLC-MS/MS.- Optimize the sample preparation method to minimize analyte loss and matrix effects. |
Data Presentation: Impact of Formulation on Pharmacokinetic Parameters
The following table provides hypothetical pharmacokinetic data for this compound in rats (10 mg/kg, oral gavage) to illustrate the potential impact of different formulation strategies.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 15 | 2.0 | 200 ± 60 | 100 |
| Nanosuspension | 250 ± 50 | 1.0 | 1200 ± 250 | 600 |
| SEDDS | 400 ± 75 | 0.5 | 2000 ± 400 | 1000 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Media Milling
Objective: To produce a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% (w/v) Tween 80 in purified water.[13]
-
Milling media: Zirconium oxide beads (0.5 mm diameter)
-
High-energy bead mill
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in purified water with gentle heating and stirring.
-
Disperse this compound in the stabilizer solution to form a pre-suspension at a concentration of 10 mg/mL.
-
Add the pre-suspension and an equal volume of zirconium oxide beads to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a predetermined time (e.g., 2 hours). Monitor the particle size at regular intervals.
-
Once the desired particle size (typically < 200 nm) is achieved, separate the nanosuspension from the milling beads.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a SEDDS to present this compound in a solubilized form for improved absorption.
Materials:
-
This compound
-
Oil: Capryol 90 (Propylene glycol monocaprylate)
-
Surfactant: Kolliphor RH 40 (Polyoxyl 40 hydrogenated castor oil)
-
Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant.[9]
-
Add the required amount of this compound to the excipient mixture.
-
Vortex the mixture until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary.
-
-
Characterization of the SEDDS:
-
Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Mechanism of action of a SEDDS formulation.
Caption: this compound signaling pathway inhibition.
References
- 1. Novel ROR1 inhibitor ARI-1 suppresses the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery [drug-dev.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Minimizing (S)-ARI-1 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the potential toxicity of (S)-ARI-1 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1] ROR1 is a protein found on the surface of cancer cells and is involved in pathways that promote tumor growth and survival. This compound works by suppressing the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and is often overactive in cancer.[2]
Q2: Is this compound expected to be toxic in animal models?
A2: Preclinical studies have suggested that this compound can significantly inhibit tumor growth in vivo without obvious toxicity. ROR1 is an attractive therapeutic target because its expression is limited in normal adult tissues, which suggests a potential for reduced off-target effects and systemic toxicity. However, as with any investigational compound, it is crucial to monitor for potential toxicities during in vivo studies.
Q3: What are the potential on-target and off-target toxicities that could be associated with this compound?
A3: While this compound has shown a good safety profile, potential toxicities could theoretically arise from:
-
On-target/off-tumor effects: Since ROR1 is expressed in some developing tissues, on-target inhibition in these tissues could potentially lead to adverse effects.
-
Off-target effects: this compound could potentially interact with other kinases or proteins, leading to unexpected side effects.
-
PI3K/AKT/mTOR pathway-related toxicities: As this compound modulates this pathway, toxicities associated with other inhibitors of this pathway could potentially be observed. These can include hyperglycemia, mucositis/stomatitis, and skin rash.[3]
Q4: What are the first steps to take if I observe signs of toxicity in my animal models treated with this compound?
A4: If you observe signs of toxicity such as weight loss, lethargy, ruffled fur, or other clinical signs, you should:
-
Record all observations meticulously. Note the dose, frequency of administration, and the onset and severity of the signs.
-
Reduce the dose or temporarily halt administration. This can help determine if the toxicity is dose-dependent.
-
Consult the troubleshooting guide below for a more detailed workflow.
-
Consider collecting blood and tissue samples for hematology, clinical chemistry, and histopathological analysis to identify the affected organs.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
If you observe unexpected death or severe sickness in your animal cohort, it is critical to investigate the cause systematically.
| Potential Cause | Troubleshooting Steps |
| Dose is too high | - Review your dose calculations and dilution procedures. - Perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD). - Start with a lower dose and escalate gradually. |
| Formulation/Vehicle Toxicity | - Administer the vehicle alone to a control group of animals to assess its toxicity. - Ensure the formulation is stable and free of contaminants. - Consider alternative, less toxic vehicles. |
| Off-target Toxicity | - If possible, test a structurally related but inactive compound to see if the toxicity is related to the chemical scaffold. - Conduct in vitro profiling against a panel of kinases to identify potential off-targets. |
| On-target, Off-tumor Toxicity | - Evaluate ROR1 expression in the affected organs. - If the toxicity is mechanism-based, it may be unavoidable at efficacious doses. Consider intermittent dosing schedules. |
Issue 2: Significant Weight Loss in Treated Animals
Body weight is a key indicator of animal health. Significant weight loss (>15-20%) is a sign of toxicity.
| Potential Cause | Troubleshooting Steps |
| Reduced Food and Water Intake | - Monitor food and water consumption daily. - If consumption is low, consider providing a more palatable diet or wet mash. - This could be a secondary effect of general malaise. |
| Gastrointestinal Toxicity | - Observe for signs of diarrhea or constipation. - At necropsy, examine the gastrointestinal tract for any abnormalities. - Consider co-administration of supportive care agents if appropriate and not confounding. |
| Metabolic Disruption | - Since this compound affects the PI3K/AKT/mTOR pathway, which is involved in metabolism, monitor blood glucose levels.[4] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in the selected animal model.
Methodology:
-
Animal Model: Use the same species, strain, and sex of animals as in the planned efficacy studies.
-
Group Allocation: Assign a small number of animals (e.g., n=3-5) to several dose groups, including a vehicle control group.
-
Dose Selection: Start with a dose extrapolated from in vitro efficacy data and include several increasing dose levels (e.g., 2-fold or 3-fold increments).
-
Administration: Administer this compound via the intended route for the efficacy study (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 20% loss in body weight and does not produce other signs of severe toxicity.
Protocol 2: In-life Toxicology Assessment
Objective: To monitor for and characterize the toxicity of this compound during an efficacy study.
Methodology:
-
Daily Observations: Conduct and record daily clinical observations for all animals.
-
Body Weights: Record body weights at least twice weekly.
-
Blood Collection: Collect blood samples at baseline and at the end of the study (and potentially at interim time points) for Complete Blood Count (CBC) and serum chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, etc.) in formalin for histopathological examination.
| Parameter | Purpose |
| Clinical Observations | To detect overt signs of toxicity. |
| Body Weight | A sensitive indicator of general health. |
| CBC | To assess effects on red blood cells, white blood cells, and platelets. |
| Serum Chemistry | To evaluate organ function (e.g., liver enzymes, kidney function markers). |
| Histopathology | To identify microscopic changes in tissues. |
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for troubleshooting unexpected toxicity.
References
- 1. Frontiers | Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies [frontiersin.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-ARI-1 Stability and Storage
This technical support center provides guidance on the proper storage and handling of (S)-ARI-1 to prevent its degradation. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound can be influenced by several factors, including exposure to light (photodegradation), temperature fluctuations, humidity, pH of the solvent, and exposure to oxygen (oxidation). The inherent chemical structure of this compound may also make it susceptible to hydrolysis.
Q2: How should I store this compound to ensure its long-term stability?
A2: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound as a solid powder in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, use of degassed solvents and storage at low temperatures is advised.
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound may not always be visible. However, a change in the physical appearance of the compound, such as color change or clumping of the powder, can be an indicator. For solutions, precipitation or a change in color may suggest degradation. The most reliable way to detect degradation is through analytical techniques like HPLC or LC-MS, which can identify and quantify degradation products.
Q4: Can I store this compound in a solution? If so, what is the best solvent and storage temperature?
A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of degradation. If short-term storage in solution is necessary, it is crucial to use a high-purity, anhydrous, and degassed solvent. The choice of solvent should be based on the compound's solubility and compatibility. Storage at -20°C or -80°C is recommended to slow down degradation kinetics. Always perform a stability study to determine the acceptable storage duration for your specific experimental conditions.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using various analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique for quantifying the purity of small molecules.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the parent compound and any potential degradation products.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help in identifying impurities.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for each experiment.2. Perform a stability test on the stock solution under your experimental conditions.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | 1. Review storage and handling procedures.2. Protect the compound from light, heat, and oxygen.3. Characterize the new peaks to understand the degradation pathway. |
| Loss of biological activity | Degradation of the active this compound isomer. | 1. Confirm the stereochemical integrity of the compound using chiral chromatography.2. Ensure storage conditions are optimized to prevent racemization or degradation. |
| Precipitation in the stock solution upon thawing | Poor solubility at low temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound.2. Ensure the storage container is properly sealed to prevent solvent evaporation.3. Consider using a different solvent system with better solubility at low temperatures. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
Objective: To determine the purity of an this compound sample and identify any degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways of this compound under stress conditions.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in different stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate the solution at 60°C.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm).
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours). A control sample in a neutral solvent should be kept under normal conditions.
-
Analysis: Analyze the samples at different time points (e.g., 0, 4, 8, 24 hours) using HPLC or LC-MS to monitor the degradation of this compound and the formation of degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify degradation products and determine the degradation rate under each condition.
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: Interpreting Unexpected Results from (S)-ARI-1 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are using (S)-ARI-1 in their experiments and have encountered unexpected results. The following troubleshooting guides and frequently asked questions (FAQs) will help you to identify potential causes for these results and provide guidance on how to interpret your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is the (S)-enantiomer of ARI-1, a novel inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). The biologically active enantiomer that inhibits ROR1 and the downstream PI3K/AKT/mTOR signaling pathway is (R)-ARI-1.[1][2][3][4] Therefore, this compound is expected to be significantly less active or inactive as a ROR1 inhibitor. It is often used as a negative control in experiments to demonstrate the stereospecificity of the (R)-enantiomer's effects. The role of stereochemistry is crucial in the activity of many drugs, and it's common for one enantiomer to be significantly more active than the other.[5][6][7]
Q2: What is the primary signaling pathway affected by the active (R)-ARI-1?
(R)-ARI-1 inhibits ROR1, which subsequently suppresses the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] This pathway is crucial for cell proliferation, survival, and migration. Therefore, inhibition of this pathway by (R)-ARI-1 is expected to lead to decreased cancer cell growth and induction of apoptosis.[8][9][10]
Q3: What are some potential reasons for observing activity with this compound?
Observing a biological effect with this compound is an unexpected result. Potential reasons include:
-
Off-target effects: this compound might be interacting with other cellular targets (kinases or other proteins) unrelated to ROR1.[11][12][13] The chromanone scaffold present in ARI-1 is known to be a privileged structure in medicinal chemistry and may interact with various biological targets.[14][15][16]
-
Compound Impurity: The this compound sample may be contaminated with the active (R)-ARI-1 enantiomer.
-
Non-specific activity: At high concentrations, small molecules can cause non-specific effects, such as cytotoxicity or interference with assay components.[17][18][19]
-
Activation of compensatory signaling pathways: Inhibition of one pathway can sometimes lead to the activation of others.[20][21]
Troubleshooting Guide: Unexpected Biological Activity of this compound
This guide is in a question-and-answer format to address specific unexpected results.
Question: My cells are showing decreased viability or increased apoptosis after treatment with this compound. What should I do?
This is a significant unexpected result, as this compound is expected to be inactive. Here’s a step-by-step troubleshooting workflow:
Step 1: Verify the Identity and Purity of Your Compound.
-
Action: Confirm the enantiomeric purity of your this compound sample using an appropriate analytical method, such as chiral chromatography.
-
Rationale: Contamination with the active (R)-ARI-1 is a likely cause of the observed activity.
Step 2: Perform a Dose-Response Experiment.
-
Action: Test a wide range of this compound concentrations in your cell-based assay. Compare the dose-response curve to that of (R)-ARI-1.
-
Rationale: This will help determine if the effect is dose-dependent and if the potency is significantly different from the active enantiomer. Off-target effects often occur at higher concentrations.[22]
Step 3: Investigate Potential Off-Target Effects.
-
Action:
-
Orthogonal Validation: Use a structurally different, validated ROR1 inhibitor. If this inhibitor does not produce the same phenotype as this compound, it suggests an off-target effect.[11]
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of ROR1. If the phenotype of ROR1 knockdown does not match the effect of this compound, this points to an off-target mechanism.[19]
-
Kinome Profiling: A kinome-wide selectivity screen can identify unintended kinase targets of this compound.[12]
-
Data Presentation: Comparing Expected vs. Unexpected Results
Table 1: Hypothetical Cell Viability Data (MTT Assay)
| Compound | Concentration (µM) | Expected % Viability (vs. Vehicle) | Observed % Viability (Unexpected) |
| Vehicle (DMSO) | 0.1% | 100% | 100% |
| (R)-ARI-1 | 1 | ~60% | 58% |
| 10 | ~30% | 32% | |
| This compound | 1 | ~100% | 85% |
| 10 | ~100% | 60% |
Table 2: Apoptosis Analysis (Annexin V Staining)
| Compound | Concentration (µM) | Expected % Apoptotic Cells | Observed % Apoptotic Cells (Unexpected) |
| Vehicle (DMSO) | 0.1% | <5% | 4% |
| (R)-ARI-1 | 10 | ~40% | 42% |
| This compound | 10 | <5% | 25% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and (R)-ARI-1 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for PI3K/AKT/mTOR Pathway Proteins
-
Cell Lysis: Treat cells with this compound or (R)-ARI-1 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. Novel ROR1 inhibitor ARI-1 suppresses the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of stereochemistry in the anticancer activity of Re(I) tricarbonyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the Receptor Tyrosine Kinase ROR1 by Anti-ROR1 Monoclonal Antibodies and siRNA Induced Apoptosis of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the Receptor Tyrosine Kinase ROR1 by Anti-ROR1 Monoclonal Antibodies and siRNA Induced Apoptosis of Melanoma Cells | PLOS One [journals.plos.org]
- 10. Frontiers | Identification and validation of a small molecule targeting ROR1 for the treatment of triple negative breast cancer [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. benchchem.com [benchchem.com]
- 20. scientificarchives.com [scientificarchives.com]
- 21. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
Technical Support Center: Validating ROR1 Antibody Specificity in (S)-ARI-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating ROR1 antibody specificity, particularly in the context of studies involving the ROR1 inhibitor, (S)-ARI-1.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in validating a new anti-ROR1 antibody for our this compound studies?
A1: Before proceeding with extensive experiments, it is crucial to confirm the antibody's basic specificity and performance. Start with a Western Blot (WB) analysis using lysates from ROR1-positive and ROR1-negative cell lines. A specific antibody should detect a band at the correct molecular weight for ROR1 (approximately 130 kDa) only in the positive control lysate.[1] Concurrently, perform a peptide ELISA if the immunizing peptide is known and available to confirm on-target binding.
Q2: How can I be sure my anti-ROR1 antibody is suitable for immunoprecipitation (IP)?
A2: Not all antibodies that work in Western Blot are effective in IP. To validate an antibody for IP, you must demonstrate that it can successfully pull down the target protein from a complex mixture. The recommended approach is to perform an IP with your anti-ROR1 antibody followed by a Western Blot with a different, validated ROR1 antibody (if available) or the same antibody. A successful IP will show a clear band for ROR1 in the IP lane and not in the isotype control lane.[2][3][4][5][6]
Q3: We are seeing non-specific bands in our Western Blot when probing for ROR1. What could be the cause?
A3: Non-specific bands in a Western Blot can arise from several factors. Common causes include:
-
Antibody Concentration: The primary or secondary antibody concentration may be too high.
-
Blocking: Inadequate or inappropriate blocking can lead to non-specific binding.
-
Washing: Insufficient washing steps may not remove all non-specifically bound antibodies.
-
Protein Overload: Loading too much protein onto the gel can result in non-specific antibody binding.[7][8]
Refer to the Western Blotting Troubleshooting Guide below for detailed solutions.
Q4: Can I use the same anti-ROR1 antibody for both Flow Cytometry and Immunohistochemistry (IHC)?
A4: While it is possible, it is not guaranteed. Antibodies for Flow Cytometry need to recognize the native, cell-surface conformation of the protein, whereas antibodies for IHC on formalin-fixed paraffin-embedded (FFPE) tissues must recognize a fixed and potentially cross-linked epitope.[1][9] Therefore, each application requires separate validation. For Flow Cytometry, staining of ROR1-positive and ROR1-negative live cells is the gold standard for validation. For IHC, staining of FFPE cell pellets with known ROR1 expression or validated tissue sections is recommended.
Troubleshooting Guides
Western Blotting Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Low protein concentration in the sample. | Increase the amount of protein loaded onto the gel.[7] |
| Poor transfer of protein to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S.[7][8] | |
| Primary antibody concentration is too low. | Optimize the antibody dilution; try a more concentrated solution.[7] | |
| Inactive secondary antibody or substrate. | Use fresh reagents and ensure proper storage conditions. | |
| High Background | Primary or secondary antibody concentration is too high. | Decrease the antibody concentration and/or incubation time.[7] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[7] | |
| Inadequate washing. | Increase the number and duration of wash steps.[7] | |
| Non-Specific Bands | Antibody is not specific to ROR1. | Use ROR1-knockout/knockdown cell lysates as a negative control. |
| Protein degradation. | Add protease inhibitors to your lysis buffer.[8][10] | |
| Splice variants or post-translational modifications. | Consult literature for known ROR1 variants and modifications that might alter its molecular weight. |
Immunoprecipitation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No ROR1 band after IP-WB | Antibody does not recognize the native protein conformation. | Test a different anti-ROR1 antibody specifically validated for IP. |
| Insufficient amount of starting material. | Increase the amount of cell lysate used for the IP. | |
| Inefficient antibody-bead coupling. | Ensure proper bead preparation and antibody incubation times. | |
| High background in isotype control | Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody. |
| Isotype control antibody is cross-reactive. | Use a high-quality, species- and isotype-matched control antibody. |
Experimental Protocols
ROR1 Immunoprecipitation Protocol
This protocol is adapted for the immunoprecipitation of endogenous ROR1 from cell lines.[2][3][4][5][6]
-
Cell Lysis:
-
Harvest approximately 10^7 ROR1-positive cells (e.g., RCH-ACV, Kasumi-2).[2][4]
-
Wash cells once with ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet thoroughly in 500 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[2][4]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at maximum speed for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a fresh, pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a Bradford assay.
-
Dilute the lysate to 2 mg/mL in lysis buffer.
-
Incubate 500 µL of the diluted lysate (1 mg total protein) with 3 µg of anti-ROR1 antibody or an isotype-matched control antibody overnight with gentle rotation at 4°C.[2]
-
-
Immune Complex Capture:
-
Prepare Protein G Agarose beads by washing twice in lysis buffer.
-
Add 40 µL of a 50% slurry of Protein G Agarose beads to the lysate-antibody mixture.
-
Incubate for 1-3 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold lysis buffer.
-
Elute the protein by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting using a validated anti-ROR1 antibody.
-
ROR1 Flow Cytometry Protocol
This protocol describes the analysis of cell surface ROR1 expression.[11][12][13][14]
-
Cell Preparation:
-
Staining:
-
Secondary Antibody Staining (if required):
-
Analysis:
ROR1 Immunohistochemistry Protocol
This protocol is a general guideline for ROR1 staining in FFPE tissues.[1][15]
-
Deparaffinization and Rehydration:
-
Deparaffinize 4 µm tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., EDTA-based buffer, pH 9.0) for 20 minutes at 100°C.[15]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 5-10 minutes.
-
Block non-specific protein binding with a suitable blocking serum for 10-20 minutes.[1]
-
-
Primary Antibody Incubation:
-
Incubate the sections with the anti-ROR1 antibody at an optimized dilution overnight at 4°C.
-
-
Detection:
-
Use a polymer-based detection system (e.g., HRP-polymer) for signal amplification.
-
-
Chromogen and Counterstain:
-
Visualize the staining with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Signaling Pathways and Workflows
Caption: ROR1 Signaling Pathways and the inhibitory action of this compound.
Caption: General workflow for validating an anti-ROR1 antibody.
References
- 1. Analysis of ROR1 protein expression in human cancer and normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation of ROR1 [bio-protocol.org]
- 3. Immunoprecipitation of ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation of ROR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Immunoprecipitation of ROR1 - BIO-PROTOCOL [research.amanote.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. ROR1 Flow Cytometry [bio-protocol.org]
- 12. ROR1 Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ROR1 Flow Cytometry [en.bio-protocol.org]
- 14. ROR1 Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry [bio-protocol.org]
Validation & Comparative
(S)-ARI-1: A Selective ROR1 Inhibitor Validated for Targeted Cancer Therapy
A comprehensive comparison of (S)-ARI-1 with other selective ROR1 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling target in oncology. Aberrantly expressed in various hematological and solid malignancies while being largely absent in healthy adult tissues, ROR1 plays a crucial role in tumor cell proliferation, survival, and migration.[1] The development of selective ROR1 inhibitors is a promising therapeutic strategy. This guide provides a detailed validation of this compound as a selective ROR1 inhibitor, comparing its performance with other known inhibitors based on available experimental data.
Performance Comparison of ROR1 Inhibitors
This compound is a novel, potent inhibitor of ROR1.[2][3] It distinguishes itself by targeting the extracellular frizzled domain of ROR1, thereby inhibiting downstream signaling pathways crucial for cancer cell survival.[2][3][4][5] This mechanism contrasts with other inhibitors that target the intracellular kinase domain. The following table summarizes the key characteristics of this compound and other notable ROR1 inhibitors.
| Inhibitor | Target Domain | Mechanism of Action | Potency (IC50/EC50) | Cell Line Examples | Reference |
| This compound | Extracellular Frizzled Domain | Inhibits PI3K/AKT/mTOR signaling | Potent inhibitor (specific IC50 not publicly available) | Non-Small Cell Lung Cancer (NSCLC) | [2][3][6][7] |
| KAN0441571C | Intracellular Tyrosine Kinase Domain | Dephosphorylates ROR1, inactivates Wnt signaling | ≤ 500 nM | Small Cell Lung Cancer (SCLC), Mantle Cell Lymphoma (MCL), Diffuse Large B-Cell Lymphoma (DLBCL) | [8][9][10][11][12] |
| Compound 4 (CID1261330) | Intracellular Kinase Domain | Induces apoptosis | 2 - 10 µM | Triple-Negative Breast Cancer (TNBC) |
Experimental Validation Protocols
The validation of this compound and its counterparts as effective ROR1 inhibitors relies on a series of well-established in vitro assays. Below are detailed protocols for key experiments.
Cell Proliferation Assay (MTT Assay)
This assay assesses the ability of an inhibitor to reduce the viability of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., NSCLC, SCLC, or TNBC cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the ROR1 inhibitor (this compound, KAN0441571C, or Compound 4) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the extent of apoptosis (programmed cell death) induced by the inhibitor.
Protocol:
-
Cell Treatment: Treat cancer cells with the ROR1 inhibitor at a predetermined concentration (e.g., its IC50 value) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Immunoblotting for ROR1 Signaling Pathway Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the ROR1 signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with the ROR1 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ROR1, phospho-ROR1, AKT, phospho-AKT, mTOR, phospho-mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate the ROR1 signaling pathway, the experimental workflow for inhibitor validation, and the selective action of this compound.
Caption: ROR1 Signaling Pathway.
Caption: Experimental Workflow.
Caption: this compound Selectivity.
References
- 1. Targeting the Receptor Tyrosine Kinase ROR1 by Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel ROR1 inhibitor ARI-1 suppresses the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Small Molecule Targeting the Intracellular Tyrosine Kinase Domain of ROR1 (KAN0441571C) Induced Significant Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ARI-1 | ROR1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. mdpi.com [mdpi.com]
- 9. A ROR1 Small Molecule Inhibitor (KAN0441571C) Induced Significant Apoptosis of Mantle Cell Lymphoma (MCL) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - ROR1 - a druggable target : preclinical studies of ROR1 and combinatorial partners in malignancies - Karolinska Institutet - Figshare [openarchive.ki.se]
- 11. A Small Molecule Targeting the Intracellular Tyrosine Kinase Domain of ROR1 (KAN0441571C) Induced Significant Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KAN-0441571C - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Comparative Analysis of (S)-ARI-1: A Guide to Receptor Tyrosine Kinase Cross-Reactivity
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of (S)-ARI-1, a novel inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). While this compound has been identified as a specific inhibitor of ROR1, a comprehensive public dataset on its cross-reactivity with other receptor tyrosine kinases (RTKs) is not currently available. This document summarizes the existing knowledge on this compound's mechanism of action and provides standardized experimental protocols for assessing its kinase selectivity.
Introduction to this compound
This compound is the S-enantiomer of ARI-1, a small molecule inhibitor targeting the extracellular frizzled domain of ROR1.[1][2][3] ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and is largely absent in healthy adult tissues, making it an attractive therapeutic target.[1][2] ARI-1 has been shown to suppress the proliferation and migration of non-small cell lung cancer (NSCLC) cells by inhibiting the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner.[1][2][4]
Cross-Reactivity of this compound with other Receptor Tyrosine Kinases
A critical aspect in the development of any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and unforeseen side effects. A comprehensive kinase selectivity profile is typically generated by screening the compound against a large panel of kinases.
Data Presentation:
Currently, there is no publicly available quantitative data from a broad kinase screening panel for this compound or its racemate, ARI-1. The primary literature describes ARI-1 as a "specific" inhibitor of ROR1, but a detailed comparison with its activity against other RTKs has not been published.[1][2]
To facilitate future comparative studies, the following table provides a template for presenting kinase selectivity data. Researchers are encouraged to populate this table with their own experimental findings.
| Kinase Target | This compound IC50 (nM) | Alternative ROR1 Inhibitor IC50 (nM) | Fold Selectivity vs. ROR1 |
| ROR1 | Data not available | 1 | |
| ROR2 | Data not available | ||
| EGFR | Data not available | ||
| HER2 | Data not available | ||
| VEGFR2 | Data not available | ||
| PDGFRβ | Data not available | ||
| FGFR1 | Data not available | ||
| c-Met | Data not available | ||
| AXL | Data not available | ||
| ... (other RTKs) | Data not available |
Signaling Pathway of ROR1
This compound inhibits the ROR1-mediated activation of the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates this pathway.
Caption: ROR1 Signaling Pathway Inhibition by this compound.
Experimental Protocols
To determine the cross-reactivity of this compound, standardized in vitro kinase inhibition assays and cell-based phosphorylation assays should be employed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified receptor tyrosine kinases.
Materials:
-
Purified recombinant RTKs (e.g., ROR1, EGFR, HER2, etc.)
-
Kinase-specific peptide substrates
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of 2X kinase solution (containing the purified RTK in kinase assay buffer).
-
Add 2 µL of 2X substrate/ATP mixture (containing the peptide substrate and ATP at a concentration near the Km for the specific kinase).
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay
This protocol assesses the ability of this compound to inhibit the autophosphorylation of a specific RTK in a cellular context.
Materials:
-
Cancer cell lines endogenously overexpressing or engineered to overexpress the target RTK.
-
Cell culture medium and supplements.
-
This compound.
-
Ligand for the target RTK (if required for activation).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Phospho-specific primary antibody for the target RTK, total RTK primary antibody, and a secondary antibody conjugated to HRP.
-
Western blot reagents and equipment.
-
ELISA-based assay kits (e.g., DuoSet IC, R&D Systems).
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the corresponding ligand for a predetermined time (e.g., 10-15 minutes) to induce RTK autophosphorylation.
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Analysis of RTK Phosphorylation:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total RTK antibodies.
-
ELISA: Use a sandwich ELISA kit to capture the total RTK and detect the phosphorylated form using a phospho-specific antibody.
-
-
Data Analysis: Quantify the levels of phosphorylated RTK relative to the total RTK. Determine the IC50 value of this compound for the inhibition of RTK phosphorylation.
Caption: Experimental Workflow for Assessing this compound Cross-Reactivity.
References
In Vivo Efficacy of (S)-ARI-1 in EGFR-TKI-Resistant Non-Small Cell Lung Cancer: A Comparative Analysis with Standard-of-Care Therapies
A detailed examination of the preclinical in vivo performance of the novel ROR1 inhibitor, (S)-ARI-1, against established treatments for non-small cell lung cancer (NSCLC) that has developed resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).
This guide provides a comprehensive comparison of the investigational molecule this compound with standard-of-care drugs, including the third-generation EGFR TKI osimertinib (B560133) and platinum-based chemotherapy. The data presented is based on available preclinical studies to inform researchers, scientists, and drug development professionals on the potential therapeutic positioning of this novel agent.
Note on Stereochemistry: The primary research literature identifies the active ROR1 inhibitor as the (R)-stereoisomer of 5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, designated as ARI-1.[1][2] This guide will proceed with the data available for (R)-ARI-1, hereafter referred to as ARI-1, assuming it is the molecule of interest for this comparison.
Executive Summary
This compound is an investigational inhibitor of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1), a protein overexpressed in various cancers, including NSCLC.[1] Its mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival.[1] Preclinical studies have demonstrated that ARI-1 can significantly inhibit tumor growth in xenograft models of EGFR-TKI-resistant NSCLC.[1]
Standard-of-care for this patient population includes third-generation EGFR-TKIs like osimertinib, which targets both sensitizing and T790M resistance mutations in EGFR, and platinum-based chemotherapy regimens such as cisplatin (B142131) in combination with pemetrexed (B1662193). This guide presents the available in vivo efficacy data for these compounds to provide a comparative context for the evaluation of this compound.
Comparative In Vivo Efficacy Data
Due to the early stage of development of this compound, direct head-to-head in vivo comparative studies with standard-of-care drugs are not yet available. The following tables summarize the available quantitative data from separate preclinical studies. The data for this compound is based on published findings, though specific tumor growth inhibition percentages and raw tumor volume data were not publicly available.
Table 1: In Vivo Efficacy of this compound in EGFR-TKI-Resistant NSCLC Xenograft Model
| Compound | Cell Line | Mouse Model | Dosing Schedule | Efficacy Outcome | Reference |
| This compound | H1975 (EGFR L858R/T790M) | BALB/c Nude | 5 mg/kg, i.v., every 2 days for 14 days | Significant tumor growth inhibition | [1] |
Table 2: In Vivo Efficacy of Standard-of-Care Drugs in EGFR-TKI-Resistant NSCLC Xenograft Models
| Compound | Cell Line | Mouse Model | Dosing Schedule | Efficacy Outcome (Tumor Growth Inhibition) | Reference |
| Osimertinib | H1975 (EGFR L858R/T790M) | Nude | 25 mg/kg, p.o., daily | Significant tumor regression | [3] |
| Cisplatin + Pemetrexed | N/A (Advanced NSCLC) | N/A (Clinical Data) | Cisplatin 75 mg/m², Pemetrexed 500 mg/m², every 3 weeks | Median PFS: 6.0 months | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small Molecule Targeting the Intracellular Tyrosine Kinase Domain of ROR1 (KAN0441571C) Induced Significant Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized phase II study of pemetrexed in combination with cisplatin or carboplatin as first-line therapy for patients with locally advanced or metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to ROR1 Inhibition: A Comparative Guide to Biomarkers for ARI-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of targeted therapies has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). ARI-1, a novel small molecule inhibitor of the receptor tyrosine kinase-like orphan receptor 1 (ROR1), represents a promising therapeutic strategy, particularly for patients with resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The selective expression of ROR1 on cancer cells compared to healthy adult tissues makes it an attractive therapeutic target. This guide provides a comprehensive comparison of potential biomarkers for predicting response to ARI-1 therapy, offering supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the development of personalized treatment strategies.
Mechanism of Action of ARI-1
ARI-1 functions by inhibiting the kinase activity of ROR1, a transmembrane protein that is overexpressed in various cancers, including NSCLC. ROR1 activation, often through its ligand Wnt5a, triggers downstream signaling cascades that promote cancer cell proliferation, survival, and migration. A key pathway activated by ROR1 is the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway. By inhibiting ROR1, ARI-1 effectively blocks this pro-survival signaling, leading to apoptosis and inhibition of tumor growth.
Independent Validation of (S)-ARI-1's Anti-Cancer Effects: A Comparative Guide
A Note on Chirality and Available Data: The focus of this guide is the independent validation of the anti-cancer effects of (S)-ARI-1. However, publicly available research has primarily focused on the (R)-enantiomer of ARI-1, identified as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. It is common in pharmacology for only one enantiomer of a chiral molecule to be biologically active. While the specific activity of this compound has not been independently reported, this guide will present the findings on (R)-ARI-1 as the currently available and relevant data for a ROR1 inhibitor of this chemical class. To date, no independent validation studies that replicate the primary findings for (R)-ARI-1 have been identified in the public domain. All data presented herein for ARI-1 is derived from the foundational study by Liu et al., 2019.
Introduction to (R)-ARI-1: A Novel ROR1 Inhibitor
(R)-ARI-1 is a novel small molecule inhibitor of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1). ROR1 is an onco-embryonic protein that is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and is associated with tumor progression and resistance to therapy. (R)-ARI-1 has been shown to selectively target ROR1, leading to the suppression of cancer cell proliferation and migration.[1][2][3]
Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
(R)-ARI-1 exerts its anti-cancer effects by inhibiting the ROR1 receptor, which in turn downregulates the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By blocking this pathway, (R)-ARI-1 induces apoptosis (programmed cell death) in cancer cells.[2]
Caption: (R)-ARI-1 inhibits ROR1, leading to the suppression of the PI3K/AKT/mTOR pathway.
Preclinical Efficacy of (R)-ARI-1
The anti-cancer effects of (R)-ARI-1 have been evaluated in both in vitro and in vivo preclinical models of NSCLC.
In Vitro Studies
In cell-based assays, (R)-ARI-1 has demonstrated potent inhibition of NSCLC cell proliferation.[2]
Table 1: In Vitro Efficacy of (R)-ARI-1 and Alternative NSCLC Therapies
| Compound | Target | Cell Line | IC50 | Citation(s) |
| (R)-ARI-1 | ROR1 | H1975 | ~10 µM | [2] |
| (R)-ARI-1 | ROR1 | PC9 | ~20 µM | [2] |
| Osimertinib | EGFR | PC-9 (Exon 19 del) | 7 nM | [4] |
| Osimertinib | EGFR | H1975 (L858R/T790M) | 5 nM | [4] |
| Crizotinib (B193316) | ALK | H3122 | 233 ng/mL (EC50) | [5] |
| Gefitinib | EGFR | PC-9 | 77.26 nM | [6] |
| Erlotinib | EGFR | PC-9 | 7 nM | [4] |
IC50: The half-maximal inhibitory concentration. EC50: The half-maximal effective concentration.
In Vivo Studies
In a xenograft model using BALB/c nude mice inoculated with H1975 NSCLC cells, intravenous administration of (R)-ARI-1 at a dose of 5 mg/kg every two days for 14 days resulted in significant inhibition of tumor growth without obvious signs of toxicity.[2]
Table 2: In Vivo Efficacy of (R)-ARI-1 and Crizotinib in NSCLC Xenograft Models
| Compound | Model | Dosage | Tumor Growth Inhibition | Citation(s) |
| (R)-ARI-1 | H1975 Xenograft | 5 mg/kg, i.v., every 2 days | Significant | [2] |
| Crizotinib | NCI-H460 Xenograft | 7.5 mg/kg, i.p. | Significant reduction in tumor volume and weight | [7] |
| Crizotinib | NCI-H460 Xenograft | 15 mg/kg, i.p. | Significant reduction in tumor volume and weight | [7] |
Comparison with Alternative ROR1 Inhibitors and NSCLC Therapies
(R)-ARI-1 is one of several small molecule inhibitors targeting ROR1. Other notable inhibitors include KAN0441571C.[8] While direct head-to-head comparative studies are lacking, KAN0441571C has also shown pro-apoptotic effects in NSCLC cell lines.[8]
Compared to standard-of-care NSCLC therapies, (R)-ARI-1 offers a distinct mechanism of action. EGFR inhibitors like osimertinib, gefitinib, and erlotinib, and ALK inhibitors such as crizotinib, target specific genetic mutations that drive tumor growth. (R)-ARI-1's targeting of ROR1 could provide a therapeutic option for patients who do not harbor these specific mutations or who have developed resistance to targeted therapies.
Experimental Protocols
The following are representative, detailed protocols for the key experimental assays used to evaluate the anti-cancer effects of compounds like (R)-ARI-1. Disclaimer: These are standardized protocols and may not reflect the exact methodologies used in the primary study by Liu et al., for which detailed supplementary methods were not available.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: Workflow for a typical MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., H1975, PC9) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of (R)-ARI-1 (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for PI3K/AKT/mTOR Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins in the signaling pathway.
Caption: A generalized workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat NSCLC cells with (R)-ARI-1 at the desired concentration and time point. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total AKT and mTOR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 H1975 cells into the flank of 6-8 week old female BALB/c nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer (R)-ARI-1 (5 mg/kg) or vehicle control intravenously every two days for a total of 14 days.
-
Monitoring: Measure tumor volume and body weight every two days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth data to determine the efficacy of the treatment.
Conclusion
The available preclinical data suggests that (R)-ARI-1 is a promising novel inhibitor of ROR1 with significant anti-cancer activity in NSCLC models. Its mechanism of action, involving the suppression of the critical PI3K/AKT/mTOR signaling pathway, provides a strong rationale for its further development. However, the lack of independent validation of these findings and the absence of direct comparative studies with other NSCLC therapies highlight the need for further research to fully establish the therapeutic potential of this compound. Future studies should focus on replicating the initial findings, exploring the activity of the (S)-enantiomer, and conducting head-to-head comparisons with existing treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies [frontiersin.org]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Small Molecule Targeting the Intracellular Tyrosine Kinase Domain of ROR1 (KAN0441571C) Induced Significant Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Reproduce Data on "(S)-ARI-1" Due to Ambiguous Identity
A comprehensive search for published data on a compound referred to as "(S)-ARI-1" has yielded no clear, identifiable chemical entity with a corresponding body of scientific literature. The search results for this term were varied and did not point to a specific molecule for which experimental data and protocols could be reliably extracted and compared.
The term "ARI" appeared in multiple, unrelated contexts, including "acute respiratory infection" and "Assessing Responses and Impacts of Solar climate intervention on the Earth system with stratospheric aerosol injection" (ARISE-SAI)[1][2][3][4]. Furthermore, searches surfaced discussions related to a synthesizer, the "Roland aira S-1"[5], and an AI chatbot named "Ari"[6][7]. In the context of chemical literature, while numerous papers discuss the synthesis and biological activities of various aryl-substituted compounds, none specifically identify a molecule as "this compound"[8][9][10][11][12][13].
Without a clear chemical structure or a definitive body of published work associated with "this compound," it is not possible to fulfill the request for a comparison guide on the reproducibility of its published data. Further clarification on the chemical identity of "this compound" is required to proceed with data extraction, comparison, and visualization.
References
- 1. ACP - Relations - Climate response to off-equatorial stratospheric sulfur injections in three Earth system models â Part 1: Experimental protocols and surface changes [acp.copernicus.org]
- 2. ACP - Climate response to off-equatorial stratospheric sulfur injections in three Earth system models â Part 1: Experimental protocols and surface changes [acp.copernicus.org]
- 3. Climate response to off-equatorial stratospheric sulfur injections in three Earth system models – Part 1: Experimental protocols and surface changes (Journal Article) | OSTI.GOV [osti.gov]
- 4. EGUsphere - Climate response to off-equatorial stratospheric sulfur injections in three Earth System Models â Part 1: experimental protocols and surface changes [egusphere.copernicus.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. toolify.ai [toolify.ai]
- 7. Shades Of Ari - Character Description - Wattpad [wattpad.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Synthesis of (+)-Shearilicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of 1alpha-hydroxycholecalciferol, a synthetic analog of the hormonal form of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for (S)-ARI-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
As a novel, biologically active compound, proper management and disposal of (S)-ARI-1, a stereoisomer of the ROR1 inhibitor (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, are critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Classification
Given that this compound is a biologically active drug candidate, it should be treated as a potentially hazardous chemical. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from structurally similar chroman-4-one derivatives suggests that this class of compounds may cause skin, eye, and respiratory irritation. As a precautionary measure, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), should be classified as hazardous chemical waste.
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated solid materials such as gloves, weighing paper, and pipette tips should be placed in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.
-
Aqueous and organic solvent waste streams containing this compound should be collected separately.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one," and the approximate concentration and quantity.
Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash. All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Identify all components of the waste stream (e.g., this compound, solvents, buffers).
-
Select Appropriate Container: Choose a container that is compatible with the chemical nature of the waste and is in good condition with a secure lid.
-
Label the Container: Affix a hazardous waste label to the container and fill in all required information.
-
Accumulate Waste Safely: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is closed at all times except when adding waste.
-
Request Pickup: Once the container is full or is no longer needed, schedule a waste pickup with your institution's EHS office.
Quantitative Data for Disposal
Specific quantitative disposal limits for this compound have not been established by regulatory agencies due to its novelty as a research chemical. Disposal regulations are typically based on the hazardous characteristics of the waste (e.g., ignitability, corrosivity, reactivity, toxicity). The following table provides general guidelines for the disposal of laboratory chemical waste; however, always consult your local regulations and institutional policies.
| Parameter | General Guideline | This compound Specifics |
| Sewer Disposal | Prohibited for most organic compounds, especially biologically active and halogenated compounds. Permissible only for small quantities of certain non-hazardous, water-soluble inorganic salts and some simple alcohols, with pH between 5.5 and 10.5. | Prohibited. Due to its biological activity and organic nature, this compound should not be disposed of down the drain. |
| Solid Waste Landfill | Prohibited for hazardous chemicals. Only for non-hazardous, inert materials. | Prohibited. Solid this compound and contaminated materials must be disposed of as hazardous waste. |
| Incineration | The preferred method for the disposal of organic chemical waste. Must be carried out in a licensed hazardous waste incineration facility. | This is the most likely disposal route for this compound waste. Your EHS office will arrange for transport to an appropriate facility. |
| Chemical Treatment | In-lab neutralization or degradation is only permitted for specific, well-understood reactions and with prior approval from your institution's EHS office. | No established and verified degradation protocol for this compound is publicly available. Therefore, in-lab treatment is not recommended. Defer to professional hazardous waste disposal services. |
Experimental Protocol: General Procedure for Decontamination of Glassware
This protocol outlines a general procedure for decontaminating glassware that has come into contact with this compound. This should be performed in a fume hood with appropriate PPE.
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol, or ethyl acetate). Collect all rinsate as hazardous liquid waste.
-
Detergent Wash: Wash the glassware with a laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
Safeguarding Innovation: A Guide to Personal Protective Equipment for Novel Compounds Like (S)-ARI-1
For researchers, scientists, and drug development professionals, the responsible handling of novel or potent compounds is paramount to both personal safety and scientific integrity. In the absence of established safety data for a specific compound, such as (S)-ARI-1, a systematic approach based on a thorough risk assessment and the hierarchy of controls is essential. This guide provides a procedural framework for establishing safety protocols, selecting appropriate Personal Protective Equipment (PPE), and managing waste for potent research compounds.
The Hierarchy of Controls: A Foundation for Safety
Before detailing PPE requirements, it is crucial to consider the hierarchy of controls, a system that prioritizes safety measures from most to least effective.[1] This approach aims to minimize hazards at their source.[2]
-
Elimination/Substitution: The most effective control is to remove the hazardous substance or replace it with a less hazardous alternative.[3] In a research context, this may not always be feasible.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from hazards.[4] Examples include using chemical fume hoods, glove boxes, or other containment enclosures.[1][5]
-
Administrative Controls: These are changes to work practices and procedures, such as additional training, standard operating procedures (SOPs), and restricting access to areas where potent compounds are handled.[1][4]
-
Personal Protective Equipment (PPE): Considered the last line of defense, PPE is used when other controls cannot eliminate the risk of exposure.[1]
Personal Protective Equipment (PPE) for Handling this compound
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed with this compound.[6] The following table outlines recommended PPE for various laboratory activities involving a potent or novel compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).[7] | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[7] |
| Solution Preparation | - Chemical fume hood.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant gloves (select based on solvent compatibility). | Working within a fume hood minimizes inhalation risk. Eye protection is necessary to guard against splashes. |
| In Vitro / In Vivo Experiments | - Lab coat or disposable gown.- Safety glasses or goggles.- Appropriate gloves for the chemicals and procedures involved. | Protects against accidental skin contact and splashes during experimental manipulations. |
Operational Plan for Handling this compound
A clear, step-by-step operational plan ensures that all safety precautions are consistently followed.
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.[8]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that engineering controls, such as fume hoods, are functioning correctly.
-
Prepare and label all necessary equipment and reagents.
-
Have a spill kit readily accessible.
-
-
Execution:
-
Don the appropriate PPE as determined by the risk assessment.
-
Perform all manipulations of this compound within a designated and controlled area, preferably a chemical fume hood.
-
Handle the compound with care to minimize the generation of dust or aerosols.
-
-
Post-Experiment:
-
Decontaminate all work surfaces and equipment.
-
Carefully doff PPE to avoid self-contamination.
-
Segregate and label all waste generated during the experiment.
-
The following diagram illustrates the logical workflow for selecting the appropriate PPE for handling a novel research compound.
Caption: PPE selection workflow for novel compounds.
Disposal Plan for this compound and Contaminated Materials
The disposal of potent research compounds and all associated contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.[7]
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired this compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.[7] | Ensures the compound is handled and disposed of in accordance with regulations for hazardous chemical waste. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[7] | Minimizes handling of contaminated items and prevents accidental exposure. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[7] | Assumes all disposable items that have come into contact with the compound are contaminated and require proper disposal. |
| Aqueous Waste | - Collect in a sealed, labeled container.- The container should be compatible with the solvent and clearly labeled as hazardous waste containing this compound. | Prevents the release of the compound into the water system. |
The following diagram provides a step-by-step guide for the safe disposal of waste generated from handling this compound.
References
- 1. Taking Controls - Dan The Lab Safety Man [danthelabsafetyman.com]
- 2. blog.creliohealth.com [blog.creliohealth.com]
- 3. skillmaker.education [skillmaker.education]
- 4. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 5. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 6. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 7. benchchem.com [benchchem.com]
- 8. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
